Product packaging for (-)-Arctigenin(Cat. No.:CAS No. 7770-78-7)

(-)-Arctigenin

カタログ番号: B1665602
CAS番号: 7770-78-7
分子量: 372.4 g/mol
InChIキー: NQWVSMVXKMHKTF-JKSUJKDBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

(-)-Arctigenin is a lignan.
Arctigenin has been reported in Saussurea parviflora, Saussurea salicifolia, and other organisms with data available.
precursor to catechols;  in many plants

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O6 B1665602 (-)-Arctigenin CAS No. 7770-78-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVSMVXKMHKTF-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60998919
Record name (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7770-78-7, 144901-91-7
Record name (-)-Arctigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7770-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arctigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007770787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arctigenin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144901917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arctigenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60998919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARCTIGENIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FD8L150E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ARCTIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U76MR9VS6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Arctigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(-)-Arctigenin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This naturally occurring compound, found in a variety of plant species, has demonstrated promising anti-inflammatory, anti-cancer, antiviral, and neuroprotective properties in preclinical studies. As interest in natural product-based drug discovery continues to grow, a thorough understanding of this compound's sources, extraction methodologies, and mechanisms of action is crucial for its potential development as a therapeutic agent. This technical guide provides an in-depth overview of the natural origins of this compound, detailed protocols for its isolation and purification, and a summary of its key biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Asteraceae, Oleaceae, and Convolvulaceae families. The concentration of this lignan can vary significantly depending on the plant species, the specific plant part, and geographical location. The seeds and fruits are often the most concentrated sources.[1]

Plant SpeciesFamilyPlant PartThis compound Content (mg/g dry weight)Reference
Arctium lappa (Greater Burdock)AsteraceaeSeeds5.0 - 20.0[1]
Saussurea medusaAsteraceaeSeeds7.329 ± 0.360[2][3]
FlowerTrace[2]
LeafTrace
Stem0.016 ± 0.011
Forsythia suspensaOleaceaeLeavesNot explicitly quantified, but isolated
Ipomoea cairica (Cairo Morning Glory)ConvolvulaceaeLeavesDetected and isolated

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques for purification. Below are representative protocols synthesized from published methodologies.

Protocol 1: Isolation from Arctium lappa Seeds

This protocol is based on methods described for the extraction and purification of this compound from the seeds of Arctium lappa.

1. Extraction:

  • Grind dried seeds of Arctium lappa to a fine powder.
  • Perform extraction with 80% methanol at room temperature with sonication.
  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

2. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water and partition it with chloroform.
  • Separate the chloroform phase, which contains the less polar compounds including this compound.
  • Evaporate the chloroform to dryness.

3. Column Chromatography:

  • Pack a silica gel column (200-300 mesh) with chloroform.
  • Dissolve the dried chloroform extract in a minimal amount of chloroform and load it onto the column.
  • Elute the column with a chloroform:ethyl acetate (10:2 v/v) solvent system.
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a developing agent of chloroform:methanol:glacial acetic acid (95:5:0.15).
  • Combine the fractions containing this compound and evaporate the solvent.

4. Recrystallization:

  • Dissolve the semi-purified this compound in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization.
  • Collect the crystals by filtration and dry them to obtain pure this compound.

5. Purity Analysis:

  • Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).
  • HPLC Conditions:
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Methanol:Water (55:45 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 280 nm.

Protocol 2: Isolation from Saussurea medusa Seeds

This protocol is adapted from methodologies used for isolating this compound from Saussurea medusa.

1. Extraction:

  • Pulverize dried seeds of Saussurea medusa.
  • Perform dynamic microwave-assisted extraction (DMAE) with methanol for enhanced efficiency. A study reported optimal conditions as 390 W with 50 mL methanol for 20 minutes.
  • Alternatively, conventional solvent extraction with methanol can be used.
  • Filter and concentrate the extract.

2. Automatic Flash Preparation Chromatography:

  • Utilize an automatic flash chromatography system for purification.
  • Employ a gradient elution with petroleum ether and acetone.
  • Monitor the fractions for the presence of this compound using TLC with a petroleum ether:acetone (5:3 v/v) mobile phase.

3. Purity Confirmation:

  • Analyze the purified fractions by HPLC to confirm the purity of this compound.
  • The structure can be further confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is fundamental for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_genes induces Arctigenin This compound Arctigenin->IKK inhibits Arctigenin->NFkB_nucleus inhibits translocation

Inhibition of the NF-κB Signaling Pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. This compound has been demonstrated to inhibit this pathway, which contributes to its anti-cancer effects.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Arctigenin This compound Arctigenin->PI3K inhibits Arctigenin->Akt inhibits phosphorylation

Inhibition of the PI3K/Akt Signaling Pathway by this compound.
JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. This compound can suppress this pathway.

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK JAK2 Cytokine_Receptor->JAK activates STAT STAT1/3 JAK->STAT phosphorylates STAT_dimer STAT1/3 Dimer (in Nucleus) STAT->STAT_dimer dimerizes & translocates Gene_Expression Inflammatory Gene Expression STAT_dimer->Gene_Expression induces Arctigenin This compound Arctigenin->JAK inhibits phosphorylation Arctigenin->STAT inhibits phosphorylation

Inhibition of the JAK/STAT Signaling Pathway by this compound.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential. Its presence in readily available plant sources, coupled with established, albeit optimizable, isolation procedures, makes it an attractive candidate for further research and development. The elucidation of its inhibitory effects on key signaling pathways such as NF-κB, PI3K/Akt, and JAK/STAT provides a solid foundation for understanding its anti-inflammatory and anti-cancer properties. This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary foundational knowledge to explore the full therapeutic utility of this compound. Further investigations are warranted to translate the promising preclinical findings into clinical applications.

References

(-)-Arctigenin: A Comprehensive Review of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in herbal medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the anti-cancer, anti-inflammatory, antiviral, and neuroprotective properties of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Anti-Cancer Activities

This compound exhibits significant anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways that control cell growth, survival, and metastasis.

Quantitative Data for Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
MDA-MB-231Triple-Negative Breast Cancer0.78724[1]
MDA-MB-468Triple-Negative Breast Cancer0.28324[1]
MDA-MB-453Breast Cancer3.75624[1]
MDA-MB-435SBreast CancerNot specified24[1]
MCF-7Breast Cancer (ER+)> 2024[1]
SK-BR-3Breast Cancer (HER2+)> 2024
HCT-116Colorectal Cancer3.27Not specified
HepG2Hepatocellular Carcinoma1.9924
HepG2Hepatocellular Carcinoma0.2448
SMMC-7721Hepatocellular Carcinoma> 10024
Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by modulating several critical signaling pathways, including STAT3, PI3K/Akt/mTOR, and NF-κB.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival. This compound has been shown to directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis resistance.

STAT3_Inhibition_by_Arctigenin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arctigenin This compound STAT3 STAT3 Arctigenin->STAT3 Binds to SH2 domain pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation (Inhibited by Arctigenin) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation TargetGenes Target Genes (e.g., Cyclin D1, Mcl-1) Nucleus->TargetGenes Gene Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Inhibition of the STAT3 signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to the induction of apoptosis and autophagy in cancer cells.

PI3K_Akt_mTOR_Inhibition Arctigenin This compound PI3K PI3K Arctigenin->PI3K Inhibits Apoptosis Apoptosis Arctigenin->Apoptosis Autophagy Autophagy Arctigenin->Autophagy Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Apoptosis Inhibits mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Modulation of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (prepared in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for Protein Phosphorylation

This protocol describes the general procedure for detecting changes in protein phosphorylation levels.

  • Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Anti-Inflammatory Activities

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data for Anti-Inflammatory Activity
Cell LineStimulantInhibited MediatorIC50 (µM)Citation
RAW 264.7LPSTNF-α5.0
U937 (differentiated)LPSTNF-α3.9
RAW 264.7LPSIL-629.2
RAW 264.7LPSNO8.4
Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB and JAK-STAT signaling pathways.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound inhibits NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arctigenin This compound IKK IKK Arctigenin->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Nuclear Translocation NFkB_IkBa->NFkB IκBα degradation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes

Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

  • Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Antiviral Activities

This compound has demonstrated antiviral activity against a range of viruses, including influenza virus, human coronavirus, and spring viraemia of carp virus (SVCV).

Quantitative Data for Antiviral Activity
VirusCell LineIC50Citation
Spring Viraemia of Carp Virus (SVCV)EPC0.29-0.35 mg/L
Human CoronavirusNot specified< 0.25 µM
Infectious Hematopoietic Necrosis Virus (IHNV)EPC0.56 mg/L (for a derivative)
Experimental Protocols

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound.

  • Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

  • Virus Incubation: Incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-arctigenin mixture for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The IC50 is the concentration that reduces the plaque number by 50%.

Neuroprotective Activities

This compound has shown promise in protecting neurons from various insults, suggesting its potential in the treatment of neurodegenerative diseases. Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant properties.

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against an excitotoxic insult.

  • Primary Neuron Culture: Isolate and culture primary neurons (e.g., cortical or hippocampal neurons) from embryonic rodents.

  • Treatment: Pre-treat the mature neuron cultures with various concentrations of this compound for a specified period.

  • Induction of Neurotoxicity: Expose the neurons to a neurotoxic agent (e.g., glutamate or rotenone) in the presence or absence of this compound.

  • Viability Assessment: After 24 hours, assess neuronal viability using methods such as the MTT assay or by staining for live/dead cells (e.g., with calcein-AM/ethidium homodimer-1).

  • Data Analysis: Quantify the percentage of viable neurons and determine the protective effect of this compound.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its ability to modulate multiple key signaling pathways, including STAT3, PI3K/Akt/mTOR, and NF-κB, underscores its therapeutic potential in cancer, inflammatory diseases, viral infections, and neurodegenerative disorders. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in human diseases.

References

An In-depth Technical Guide to the Discovery and Ethnopharmacological History of (-)-Arctigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin is a bioactive dibenzylbutyrolactone lignan that has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] This technical guide provides a comprehensive overview of the discovery and ethnopharmacological history of this compound, detailing its traditional uses, isolation and structural elucidation, and the molecular mechanisms underlying its therapeutic potential. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Ethnopharmacological History

The use of plants containing this compound dates back centuries in traditional medicine systems across Asia and Europe.[2] The primary source of this compound is the greater burdock (Arctium lappa L.), a plant belonging to the Asteraceae family.[3][4]

Traditional Uses of Arctium lappa

Historically, various parts of the burdock plant, including the roots, seeds, and leaves, have been utilized for a wide range of medicinal purposes.[3] In Traditional Chinese Medicine (TCM), the seeds of Arctium lappa (known as Niubangzi) have been used to dispel wind-heat, resolve toxicity, and soothe a sore throat. Traditional European and North American medicine employed burdock root as a "blood purifier" or "alterative," believing it to clear toxins from the bloodstream.

Other traditional applications include its use as a diuretic, a diaphoretic to induce sweating, and a remedy for various skin conditions like eczema, psoriasis, and acne. It has also been traditionally used for managing conditions such as colds, gout, rheumatism, and even certain cancers.

Discovery and Isolation of this compound

The journey from the traditional use of burdock to the identification of its active constituents is a classic example of ethnopharmacology-guided drug discovery. This compound was first isolated from Arctium lappa, but it is also found in other plants of the Asteraceae family, such as Saussurea heteromalla.

Initial Discovery

Scientific investigations into the chemical components of Arctium lappa led to the isolation of several lignans, with arctiin and its aglycone, this compound, being the most prominent. It was discovered that arctiin can be hydrolyzed to this compound, which is often the more biologically active form of the molecule.

Experimental Protocols for Extraction, Isolation, and Purification

The extraction and purification of this compound from plant material involve several steps, which have been refined over time to improve yield and purity.

Protocol 1: Soxhlet Extraction and Acid Hydrolysis

  • Plant Material Preparation: Dried and powdered fruits of Arctium lappa (1.4 kg) are used as the starting material.

  • Soxhlet Extraction: The powdered plant material is extracted with chloroform for 3 hours at 30°C using a Soxhlet apparatus.

  • Solvent Removal: The solvent is removed under reduced pressure to yield a crude chloroform extract.

  • Chromatography: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of ethyl acetate and methanol.

  • Isolation of Arctiin: Fractions containing arctiin are identified by 1H and 13C NMR analysis.

  • Acid Hydrolysis: The isolated arctiin is dissolved in methanol, and an equal volume of 5% sulfuric acid is added. The mixture is refluxed for 6 hours at 35°C to hydrolyze arctiin to this compound.

  • Purification: The resulting this compound is then purified.

Protocol 2: Enzyme-Assisted Extraction

  • Enzymatic Hydrolysis: Powdered fruits of Arctium lappa are treated with β-D-glucosidase in water and subjected to ultrasound at 45°C for 25 minutes. This enzyme directly hydrolyzes arctiin to this compound in the plant material.

  • Ethanol Extraction: Ethanol is added to the mixture to a final concentration of 30% (v/v), and the extraction proceeds for 12 hours, followed by another hour of ultrasound treatment.

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated to yield the final product.

Protocol 3: Microwave-Assisted Extraction and HSCCC Purification

  • Microwave-Assisted Extraction (MAE): An orthogonal array design is used to optimize MAE parameters, including methanol concentration, microwave power, solid-to-liquid ratio, and extraction time.

  • Hydrolysis: Arctiin in the extract is converted to this compound via hydrochloric acid hydrolysis.

  • High-Speed Countercurrent Chromatography (HSCCC): The hydrolyzed extract is subjected to HSCCC for purification. A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (4:4:3:4, v/v/v/v) is used for the separation of this compound.

Structural Elucidation

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

Methodology for Structural Elucidation

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule, and techniques like COSY, HMQC, and HMBC are employed to establish the connectivity of atoms.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects, with its anti-inflammatory and anticancer activities being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of this compound are mediated through the modulation of several key signaling pathways.

  • Inhibition of the NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB.

  • Suppression of Pro-inflammatory Mediators: By inhibiting the NF-κB pathway, this compound downregulates the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). It also inhibits the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).

  • Modulation of MAPK and PI3K/Akt Pathways: this compound has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are also involved in the inflammatory process.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway

  • Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured and pre-treated with various concentrations of this compound for 1 hour. The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) (100 ng/mL) for a specific duration (e.g., 30 minutes for phosphorylation events).

  • Protein Extraction: Whole-cell lysates or nuclear and cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each sample is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin or Lamin B1).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Anticancer Activity

This compound has shown promising anticancer activity against a variety of cancer cell lines, including those of the breast, pancreas, and colon.

Mechanism of Anticancer Action

  • Induction of Apoptosis: this compound induces programmed cell death (apoptosis) in cancer cells. This is often associated with the modulation of Bcl-2 family proteins (increasing the Bax/Bcl-2 ratio) and the activation of caspases.

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells.

  • Inhibition of Metastasis: this compound has been shown to inhibit the invasion and migration of cancer cells.

  • Targeting Signaling Pathways: The anticancer effects of this compound are also linked to its ability to modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and STAT3 pathways.

Experimental Protocol: In Vivo Anticancer Study in a Xenograft Mouse Model

  • Cell Culture: A human cancer cell line (e.g., SiHa cervical cancer cells) is cultured in vitro.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 1 x 10^6 SiHa cells are subcutaneously injected into the flank of each mouse.

  • Treatment: Once the tumors reach a certain volume, the mice are randomly divided into a control group and a treatment group. The treatment group receives intraperitoneal injections of this compound (e.g., 50 mg/kg) for a specified period. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every seven days for five weeks).

  • Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The tumors can then be used for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers, and Western blotting to analyze signaling pathways.

Quantitative Data

The following tables summarize key quantitative data related to the biological activities and pharmacokinetic properties of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MDA-MB-231Triple-Negative Breast Cancer0.78724
MDA-MB-468Triple-Negative Breast Cancer0.28324
SK-BR-3HER2+ Breast Cancer6.25 (viability reduced by 62.1%)24
HCT-116Colorectal Cancer3.27 - 6.10 (for analogues)Not Specified
PANC-1Pancreatic Cancer0.80Not Specified
SiHaCervical Cancer9.34Not Specified
HeLaCervical Cancer14.45Not Specified

Table 2: In Vitro Anti-inflammatory Activity of this compound

Cell LineStimulantParameter MeasuredIC50 or EffectReference
RAW 264.7LPSNO ProductionInhibition
RAW 264.7LPSTNF-α SecretionInhibition
RAW 264.7LPSIL-6 SecretionInhibition
RAW 264.7SilicaROS ProductionInhibition (0.1-10 µM)

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelAdministration RouteDoseTmax (h)Cmax (µg/mL or µmol/L)t1/2 (h)AUC (µg·h/mL)Reference
PigletsIntravenous2.0 mg/kg--3.1611.189
PigletsOral (Fructus arctii powder)1.0 g/kg0.8530.43063.46714.672
RatsIntravenous2.687 µmol/kg--1.25 ± 0.19-
RatsHypodermic2.687 µmol/kg0.251.26 ± 0.3 µmol/L1.21 ± 0.31-

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to this compound.

experimental_workflow_extraction plant Arctium lappa fruits (powdered) extraction Extraction (Soxhlet, Enzyme-assisted, or MAE) plant->extraction hydrolysis Hydrolysis (Acid or Enzymatic) extraction->hydrolysis purification Purification (Chromatography: VLC, HSCCC) hydrolysis->purification arctigenin This compound purification->arctigenin analysis Structural Elucidation (HPLC, MS, NMR, IR) arctigenin->analysis

Fig. 1: Experimental Workflow for Extraction and Isolation.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 pi3k_akt PI3K/Akt tlr4->pi3k_akt ikk IKK pi3k_akt->ikk ikba_nfkb IκBα-NF-κB (p65/p50) ikk->ikba_nfkb Phosphorylation ikba_p p-IκBα ikba_nfkb->ikba_p Ubiquitination & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus nfkb_n NF-κB (p65/p50) gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) arctigenin This compound arctigenin->pi3k_akt Inhibition arctigenin->ikk Inhibition nfkb_n->gene_expression

Fig. 2: this compound Inhibition of the NF-κB Signaling Pathway.

apoptosis_pathway arctigenin This compound pi3k_akt PI3K/Akt arctigenin->pi3k_akt Inhibition stat3 STAT3 arctigenin->stat3 Inhibition bax Bax arctigenin->bax Upregulation bcl2 Bcl-2 pi3k_akt->bcl2 Inhibition caspase9 Caspase-9 bax->caspase9 Activation bcl2->caspase9 Inhibition caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

(-)-Arctigenin pharmacology and toxicology profile in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(-)-Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] Preclinical studies have extensively investigated its potential as an anti-tumor, anti-inflammatory, and neuroprotective agent.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Pharmacology

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its modulation of key cellular signaling pathways. Its therapeutic potential has been explored in various disease models, including cancer, inflammation, and neurological disorders.

Anti-Tumor Activity

Preclinical evidence strongly supports the anti-cancer properties of this compound against a variety of malignancies, including pancreatic, liver, colon, breast, and lung cancer. Its anti-tumor effects are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, regulation of the cell cycle, and suppression of metastasis.

1.1.1 Mechanism of Action

This compound exerts its anti-cancer effects by targeting several critical signaling pathways:

  • PI3K/Akt Pathway: By inhibiting the PI3K/Akt signaling cascade, this compound decreases the viability of cancer cells and promotes apoptosis. This inhibition leads to the downstream dephosphorylation of mTOR and S6K and reduces the expression of pro-survival proteins like Bcl-xL, MCL1, and survivin. In nutrient-starved conditions, this compound has been shown to block the activation of Akt, a key survival mechanism for cancer cells.

  • MAPK Pathway: The compound selectively alters the phosphorylation of MAPK superfamily members. It has been observed to significantly reduce the phosphorylation of ERK1/2 while activating p38 phosphorylation, contributing to its anti-proliferative effects.

  • NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which plays a crucial role in cancer cell metastasis.

  • EGFR and RhoA: In clear cell renal cell carcinoma (ccRCC), this compound has been shown to inhibit cell growth by suppressing EGFR-mediated signaling and to inhibit migration in a RhoA-dependent manner.

  • STAT3 Pathway: The compound can sensitize cancer cells to cisplatin by inhibiting STAT3 signaling.

1.1.2 In Vitro Anti-Tumor Activity

The cytotoxic and anti-proliferative effects of this compound have been demonstrated across a range of cancer cell lines.

Cell LineCancer TypeEffectIC50 / ConcentrationReference
PANC-1Pancreatic CancerSelective cytotoxicity under nutrient-deprived conditions0.01 µg/mL
HepG2Hepatocellular CarcinomaInhibition of proliferationNot specified
SNU-1, AGSGastric CancerInhibition of proliferation (time- and dose-dependent)Not specified
T24Bladder CancerInhibition of activity (dose- and time-dependent)Not specified
SW480Colon CancerInhibition of proliferation and invasionNot specified
A549Lung CancerCytotoxicityNot specified
KATO IIIStomach CancerCytotoxicityNot specified

1.1.3 In Vivo Anti-Tumor Activity

  • Pancreatic Cancer Xenograft: In nude mice, this compound was found to strongly suppress the growth of PANC-1 tumors.

  • Clear Cell Renal Cell Carcinoma Xenograft: this compound demonstrated synergistic effects with 5-FU and sorafenib in a ccRCC xenograft mouse model, leading to complete tumor growth inhibition.

1.1.4 Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HepG2, PANC-1) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle control for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

In Vivo Xenograft Tumor Model

  • Animal Model: 4-6 week old male nude mice (athymic BALB/c) are used.

  • Cell Implantation: 1x10⁶ to 5x10⁶ cancer cells (e.g., PANC-1) in 100 µL of PBS are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered via oral gavage or intraperitoneal injection at specified doses and schedules.

  • Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 × length × width²). Body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

1.1.5 Signaling Pathway Visualization

arctigenin_antitumor_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation Survival mTOR->Proliferation ERK ERK1/2 ERK->Proliferation p38 p38 p38->Apoptosis RhoA RhoA Metastasis Metastasis RhoA->Metastasis NFkB NF-κB NFkB->Metastasis STAT3 STAT3 STAT3->Proliferation Arctigenin This compound Arctigenin->EGFR Arctigenin->PI3K Arctigenin->Akt Arctigenin->ERK Arctigenin->p38 Arctigenin->RhoA Arctigenin->NFkB Arctigenin->STAT3

Caption: this compound Anti-Tumor Signaling Pathways.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory effects in various preclinical models, including those for colitis, acute lung injury, and neuroinflammation. It mitigates the inflammatory response by inhibiting the production of pro-inflammatory mediators.

1.2.1 Mechanism of Action

The anti-inflammatory properties of this compound are mediated through the modulation of several key signaling pathways:

  • NF-κB Pathway: It effectively suppresses NF-κB activation, a central regulator of inflammation, thereby inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • MAPK and PI3K/Akt Pathways: this compound blocks the MAPK and PI3K/Akt signaling pathways, further contributing to its anti-inflammatory effects.

  • JAK-STAT Pathway: It reduces the phosphorylation of JAK2, STAT1, and STAT3, preventing their nuclear translocation and subsequent expression of inflammation-related genes, including iNOS.

  • Inhibition of Inflammatory Enzymes: The compound regulates enzymes like COX-2 and iNOS, reducing the synthesis of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).

1.2.2 In Vitro Anti-Inflammatory Activity

Cell LineStimulantEffectIC50 / ConcentrationReference
RAW264.7 (mouse macrophages)LPSInhibition of TNF-α productionIC50 = 5.0 µM
U937 (human macrophages)LPSInhibition of TNF-α productionIC50 = 3.9 µM
RAW264.7 (mouse macrophages)LPSInhibition of NO production<32 µM/L
Primary murine splenocytesLPSInhibition of proliferationNot specified
Primary human T lymphocytesanti-CD3/CD28Inhibition of proliferationNot specified

1.2.3 In Vivo Anti-Inflammatory Activity

  • DSS-induced Colitis: In a mouse model of colitis induced by dextran sodium sulfate (DSS), this compound ameliorated inflammation by inhibiting the PI3K/Akt pathway and promoting the polarization of M1 macrophages to an M2-like phenotype.

  • Cerebral Ischemia-Reperfusion: In a rat model of middle cerebral artery occlusion (MCAO), pretreatment with this compound significantly reduced cerebral infarction, improved neurological outcomes, suppressed microglia activation, and decreased the expression of IL-1β and TNF-α.

1.2.4 Experimental Protocols

LPS-induced Cytokine Production in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

1.2.5 Signaling Pathway Visualization

arctigenin_antiinflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS PI3K_Akt PI3K/Akt LPS->PI3K_Akt MAPK MAPK LPS->MAPK IKK IKK LPS->IKK JAK2 JAK2 LPS->JAK2 IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Gene_Expression Gene Expression: TNF-α, IL-6, IL-1β iNOS, COX-2 NFkB->Gene_Expression STATs STAT1/3 JAK2->STATs P STATs->Gene_Expression Arctigenin This compound Arctigenin->PI3K_Akt Arctigenin->MAPK Arctigenin->IKK Arctigenin->JAK2

Caption: this compound Anti-Inflammatory Signaling Pathways.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects in preclinical models of neurological diseases, including stroke and Parkinson's disease. Its mechanisms involve anti-inflammatory, anti-oxidant, and anti-apoptotic actions.

1.3.1 Mechanism of Action

  • Anti-neuroinflammation: As described previously, this compound inhibits the activation of microglia and the production of pro-inflammatory cytokines in the central nervous system.

  • Antioxidant Effects: It enhances the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.

  • EPO/EPOR-JAK2-STAT5 Pathway: In cerebral ischemia-reperfusion injury, this compound has been shown to exert neuroprotective effects by downregulating the EPO/EPOR-JAK2-STAT5 signaling pathway.

  • Ameliorating Excitotoxicity: In an experimental autoimmune encephalomyelitis (EAE) model, this compound was found to suppress neuronal hyperactivity and abnormal calcium influx by limiting glutamate synaptic transmission.

1.3.2 In Vivo Neuroprotective Activity

  • Rotenone-induced Parkinson's Disease Model: In a rat model of Parkinson's disease, this compound improved motor deficits, protected dopaminergic neurons, and reduced neuroinflammation and oxidative stress in the substantia nigra.

  • Focal Cerebral Ischemia-Reperfusion: As mentioned, this compound protected rats from ischemic stroke by reducing infarct volume and neurological deficits through an anti-inflammatory mechanism.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several preclinical species. These studies indicate rapid absorption and extensive metabolism.

Absorption and Distribution

This compound is rapidly absorbed after oral administration, with time to reach maximum plasma concentration (Tmax) generally under one hour in rats, beagle dogs, and piglets. It is widely distributed in tissues, with the highest concentrations found in the intestine, followed by the heart, liver, pancreas, and kidney in rats.

Metabolism and Excretion

The primary metabolic pathway for this compound is glucuronidation in the intestine and liver. Demethylation and hydrolysis also occur in the liver. The compound is subject to enterohepatic circulation, where glucuronide metabolites excreted in the bile can be hydrolyzed back to the parent compound in the intestine. Elimination is generally rapid, with a half-life of less than two hours in rats and beagle dogs.

Pharmacokinetic Parameters

Pharmacokinetics of this compound in Rats

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
IV0.48 - 2.4--Linear-
OralNot specified-< 1-< 2

Pharmacokinetics of this compound in Beagle Dogs

RouteDose (µmol/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
IV0.403---< 2
Hypodermic0.403-< 1-< 2

Pharmacokinetics of this compound in Piglets

RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2β (h)Vd (L/kg)CLb (L/h·kg)
IV2.0--1.189 ± 0.0573.161 ± 0.2960.231 ± 0.0330.057 ± 0.003
Oral (Fructus arctii powder)1.0 g/kg0.430 ± 0.0350.853 ± 0.21114.672 ± 4.81363.467 ± 29.1151.680 ± 0.4020.076 ± 0.028
Experimental Protocols

Preclinical Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (200-250 g) or Beagle dogs are used. Animals are cannulated (e.g., jugular vein) for blood sampling.

  • Dosing: this compound is administered via the intended route (e.g., intravenous bolus, oral gavage).

  • Blood Sampling: Blood samples (approx. 200 µL) are collected into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).

  • Plasma Preparation: Samples are centrifuged at 4,000 rpm for 10 minutes to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its metabolites are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like WinNonlin to determine key PK parameters (AUC, Cmax, Tmax, t1/2, etc.).

Workflow Visualization

pk_study_workflow start Animal Acclimation & Cannulation dosing Drug Administration (IV, PO, etc.) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end PK Profile Determination calculation->end

Caption: Workflow for a Preclinical Pharmacokinetic Study.

Toxicology

While this compound shows promising therapeutic effects, preclinical toxicology studies have identified potential safety concerns, particularly with repeated dosing at higher concentrations.

Sub-chronic Oral Toxicity in Rats

A 28-day oral toxicity study in rats revealed dose-dependent adverse effects.

  • Lowest Observed Adverse Effect Level (LOAEL): 12 mg/kg/day.

  • No Observed Adverse Effect Level (NOAEL): < 12 mg/kg/day.

Key Findings at ≥12 mg/kg/day:

  • Heart: Focal necrosis and lymphocyte infiltration in ventricular septal muscle cells.

  • Kidney: Swelling and mineralization of renal tubular epithelial cells with lymphocyte infiltration.

  • Liver: Vacuolation, fatty changes, focal necrosis, and lymphocyte infiltration.

  • Testis: Atrophy of the testicles and epididymis (at 36 mg/kg/day).

  • Pancreas: Atrophy.

  • Irreversibility: Many of these histopathological changes were found to be irreversible even after a 28-day recovery period.

Sub-chronic Subcutaneous Toxicity in Beagle Dogs

A 28-day study of subcutaneous injection in beagle dogs identified the following toxicities:

  • NOAEL: < 6 mg/kg.

  • Target Organs: The study identified the lymphatic, hematopoietic, digestive (liver, gallbladder), urinary (kidney), and cardiovascular (heart) systems as toxic target organs.

  • Mortality: At 60 mg/kg, mortality was observed in five dogs. At 20 mg/kg, toxic reactions were noted in the lymphatic, hematopoietic, and digestive systems.

Summary of Preclinical Toxicology Findings
SpeciesRouteDurationDose (mg/kg/day)Key FindingsReference
RatOral28 days12LOAEL: Histopathology in heart, kidney, liver.
RatOral28 days36Testicular and epididymal atrophy; lung and prostate effects.
Beagle DogSubcutaneous28 days6NOAEL < 6 mg/kg. No significant toxic reactions.
Beagle DogSubcutaneous28 days20Toxicity in lymphatic, hematopoietic, and digestive systems.
Beagle DogSubcutaneous28 days60Mortality; toxicity in multiple organ systems (lymphatic, digestive, urinary, cardiovascular).
Experimental Protocols

28-Day Repeated Dose Oral Toxicity Study (Rat)

  • Animal Model: Young adult Sprague-Dawley rats are used, with equal numbers of males and females.

  • Dose Groups: Animals are divided into at least 3 dose groups (e.g., low, mid, high) and a vehicle control group. A recovery group may also be included.

  • Administration: this compound is administered daily by oral gavage for 28 consecutive days.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are measured weekly.

  • Clinical Pathology: At the end of the treatment period, blood is collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

  • Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.

  • Recovery Phase: Animals in the recovery group are observed for an additional period (e.g., 28 days) without treatment before being euthanized for pathological assessment to evaluate the reversibility of any findings.

Dose-Toxicity Relationship Visualization

dose_toxicity_relationship cluster_dose Dose Level (mg/kg/day) cluster_effect Observed Effect Dose_Low < 6-12 NOAEL NOAEL (No Adverse Effects) Dose_Low->NOAEL Dose_Mid 12 - 20 LOAEL LOAEL (Multi-organ Histopathology) Dose_Mid->LOAEL Dose_High > 36 Severe_Toxicity Severe Toxicity Mortality Dose_High->Severe_Toxicity

Caption: Relationship between Dose and Toxicity for this compound.

Conclusion

The preclinical data for this compound reveal a compound with potent and diverse pharmacological activities, particularly in the areas of oncology, inflammation, and neuroprotection. Its mechanisms of action are well-characterized, involving the modulation of multiple key signaling pathways such as PI3K/Akt, NF-κB, and JAK/STAT. Pharmacokinetic studies indicate rapid absorption and elimination, but also extensive metabolism, which may impact its bioavailability and in vivo efficacy after oral administration.

However, the toxicological profile raises significant concerns for further development. Repeated dose studies in both rodents and non-rodents have identified a low NOAEL and significant, often irreversible, toxicity in multiple organs, including the heart, liver, kidneys, and reproductive system, at doses not far exceeding the pharmacologically active range. These findings underscore the critical need to consider the therapeutic index. Future research may focus on the development of derivatives or novel drug delivery systems to improve the safety profile and enhance the therapeutic potential of this compound.

References

Enantioselective Synthesis of (-)-Arctigenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan, has garnered significant attention in the scientific community due to its diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3][4] Its specific stereochemistry is crucial for its biological function, making enantioselective synthesis a critical area of research for therapeutic development. This technical guide provides an in-depth overview of the core enantioselective synthesis pathways for this compound, presenting detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.

Core Synthetic Strategies

The enantioselective synthesis of this compound has been approached through several distinct strategies, primarily focusing on the stereocontrolled formation of the two contiguous chiral centers in the butyrolactone core. The key methodologies explored in the literature include chiral auxiliary-mediated synthesis, catalytic asymmetric reactions, and radical-based approaches.

Chiral Auxiliary-Mediated Synthesis

This classical approach utilizes a chiral auxiliary to direct the stereoselective alkylation of a prochiral starting material. A notable example involves the use of a 4-benzyloxazolidinone auxiliary.

Workflow:

The synthesis commences with the condensation of 3,4-dimethoxyphenylpropionic acid with a chiral oxazolidinone, followed by a diastereoselective enolate alkylation. Subsequent reductive cleavage of the auxiliary furnishes the desired stereocenter.

A 3,4-Dimethoxyphenylpropionic Acid + Chiral Oxazolidinone B Condensation A->B C N-Acyl Oxazolidinone B->C D Diastereoselective Enolate Formation (NaHMDS) C->D E Alkylation with 4-(Benzyloxy)-3-methoxybenzyl bromide D->E F Alkylated Product E->F G Reductive Auxiliary Cleavage (LiBH4) F->G H Chiral Alcohol Intermediate G->H I Lactonization H->I J This compound I->J

Chiral Auxiliary-Mediated Synthesis of this compound

Experimental Protocol (Key Step: Asymmetric Alkylation) [1]

  • To a solution of the N-acyloxazolidinone (1 equivalent) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C to form the enolate.

  • A solution of 4-(benzyloxy)-3-methoxybenzyl bromide (1.2 equivalents) in THF is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and the product is extracted with ethyl acetate.

  • The organic layers are combined, dried over Na2SO4, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.

StepProductYield (%)Diastereomeric Ratio
CondensationN-Acyl Oxazolidinone~95N/A
AlkylationAlkylated Product~85>95:5
CleavageChiral Alcohol~90N/A
Catalytic Enantioselective C-H Insertion

A highly efficient and atom-economical approach involves the intramolecular C-H insertion of a diazoacetate catalyzed by a chiral dirhodium(II) complex. This method directly forms the butyrolactone ring with high enantioselectivity.

Workflow:

This pathway begins with the conversion of 3,4-dimethoxycinnamic acid to a diazoacetate precursor, which then undergoes a rhodium-catalyzed intramolecular C-H insertion to yield the lactone core.

A 3,4-Dimethoxycinnamic Acid B Reduction (LiAlH4) A->B C 3,4-Dimethoxyphenylpropanol B->C D Diazoacetylation C->D E Diazoacetate Precursor D->E F Intramolecular C-H Insertion (Chiral Rh(II) Catalyst) E->F G γ-Lactone Intermediate F->G H Alkylation G->H I Disubstituted γ-Lactone H->I J Debenzylation I->J K This compound J->K

Catalytic C-H Insertion Pathway to this compound

Experimental Protocol (Key Step: C-H Insertion)

  • To a solution of the chiral dirhodium(II) catalyst (e.g., Rh2(S-MPPIM)4, 1 mol%) in dichloromethane (0.1 M) is added a solution of the diazoacetate precursor (1 equivalent) in dichloromethane via syringe pump over 4 hours.

  • The reaction mixture is stirred at room temperature for an additional 12 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched γ-lactone.

StepProductYield (%)Enantiomeric Excess (ee %)
C-H Insertionγ-Lactone Intermediate6294
AlkylationDisubstituted γ-Lactone~70-
DebenzylationThis compound>9594 (optical purity)
Asymmetric Radical Addition to Fumarates

This strategy involves the highly regioselective and stereoselective addition of a radical to an asymmetric fumarate, establishing one of the chiral centers. The second stereocenter is then introduced through a subsequent stereocontrolled reaction.

Workflow:

The synthesis initiates with the addition of a benzyl radical to a chiral fumarate, followed by further transformations to complete the butyrolactone core.

A Asymmetric Fumarate + Benzyl Radical Precursor B Radical Addition (Sm(OTf)3) A->B C Chiral Succinate Derivative B->C D Introduction of Second Benzyl Group C->D E Dibenzyl Succinate Derivative D->E F Reduction and Lactonization E->F G This compound F->G

Asymmetric Radical Addition Pathway

Experimental Protocol (Key Step: Radical Addition)

  • To a solution of the asymmetric fumarate (1 equivalent) and Sm(OTf)3 (0.1 equivalents) in a mixed solvent system of CH2Cl2/THF at -78 °C is added the benzyl radical precursor.

  • The reaction is initiated, for example, by photolysis or the addition of a radical initiator.

  • The reaction mixture is stirred at -78 °C for the specified time.

  • The reaction is quenched and the product is extracted.

  • Purification by chromatography affords the chiral succinate derivative.

StepProductYield (%)Diastereoselectivity
Radical AdditionChiral Succinate DerivativeHighHigh

Conclusion

The enantioselective synthesis of this compound has been successfully achieved through various sophisticated chemical strategies. The choice of a particular pathway may depend on factors such as the desired scale of synthesis, availability of starting materials and catalysts, and the required level of stereochemical purity. The chiral auxiliary approach offers reliability and high diastereoselectivity, while the catalytic C-H insertion provides an elegant and atom-economical route with excellent enantiocontrol. The radical addition method also presents a viable option for constructing the chiral backbone. Further advancements in catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and scalable syntheses of this important bioactive natural product, facilitating its further investigation and potential therapeutic applications.

References

The Enantioselective Edge: A Technical Guide to the Biological Activity of (-)-Arctigenin and its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctigenin, a dibenzylbutyrolactone lignan found in plants of the Arctium genus, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the biological activity of (-)-arctigenin and its stereoisomers, with a particular focus on the enantioselectivity of its effects. As research increasingly points to the critical role of stereochemistry in drug efficacy and target specificity, a detailed understanding of the distinct activities of arctigenin's enantiomers is paramount for the development of novel therapeutics. This document summarizes key quantitative data, outlines detailed experimental protocols for cited studies, and visualizes the intricate signaling pathways modulated by these compounds.

Stereospecific Cytotoxicity of Arctigenin Enantiomers

A compelling body of evidence demonstrates that the biological activity of arctigenin is highly dependent on its stereochemistry. The (-)-enantiomer, specifically the (2R,3R)-arctigenin, exhibits significantly greater potency in various assays compared to its (+)-enantiomer, (2S,3S)-arctigenin.

Preferential Cytotoxicity in Pancreatic Cancer Cells

Studies on human pancreatic PANC-1 cancer cells have revealed a stark difference in the cytotoxic effects of arctigenin enantiomers, particularly under nutrient-deprived conditions, a state that mimics the tumor microenvironment.[3] this compound and its related (2R,3R) lignans demonstrated potent preferential cytotoxicity, while their corresponding (+)-enantiomers were largely inactive.[3]

CompoundStereochemistryCell LineConditionPC50 (µM)[3]
This compound (2R,3R)PANC-1Nutrient-Deprived Medium0.54
(+)-Arctigenin(2S,3S)PANC-1Nutrient-Deprived MediumNo cytotoxicity
(-)-Matairesinol(2R,3R)PANC-1Nutrient-Deprived Medium6.82
(+)-Matairesinol(2S,3S)PANC-1Nutrient-Deprived MediumNo cytotoxicity
(-)-Trachelogenin(2R,3R)PANC-1Nutrient-Deprived Medium5.85
(+)-Trachelogenin(2S,3S)PANC-1Nutrient-Deprived MediumNo cytotoxicity
Cytotoxicity in Other Cancer Cell Lines

The cytotoxic effects of arctigenin have been observed in various other cancer cell lines. While not always specifying the stereoisomer, these studies provide valuable data on its anti-cancer potential.

CompoundCell LineIC50 (µM)
ArctigeninMDA-MB-23142.903
ArctigeninHepG211.17 (24h), 4.888 (48h)
ArctigeninSK-BR-3Reduced viability by 62.1% at 6.25 µM
ArctigeninMCF-740

Modulation of Key Signaling Pathways

The differential biological activity of this compound stereoisomers is intrinsically linked to their ability to selectively modulate critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The preferential cytotoxicity of this compound in PANC-1 cells is strongly associated with its ability to inhibit the activation of Akt, a key serine/threonine kinase in the PI3K/Akt signaling pathway that promotes cell survival and proliferation. Notably, only the (-)-enantiomer demonstrated strong suppression of Akt activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Cell Survival, Proliferation Cell Survival, Proliferation mTOR->Cell Survival, Proliferation Promotes This compound This compound This compound->Akt Inhibits Activation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

Arctigenin is a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. It has been shown to suppress the nuclear translocation of the p65 subunit of NF-κB.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes Activates Transcription Arctigenin Arctigenin Arctigenin->IKK Inhibits Arctigenin->NF-κB (p65/p50) Inhibits Nuclear Translocation

Caption: Arctigenin-mediated inhibition of the NF-κB signaling pathway.

Other Key Signaling Pathways

Arctigenin has also been shown to modulate other crucial signaling pathways, including:

  • MAPK Pathway: Arctigenin inhibits the ERK1/2 and JNK1/2 MAPK pathways.

  • STAT3 Pathway: It suppresses both constitutive and IL-6-induced STAT3 phosphorylation and nuclear translocation.

  • AMPK Pathway: Arctigenin can activate AMPK, a key cellular energy sensor.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activity of this compound and its stereoisomers.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Seed cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, (+)-arctigenin, or other stereoisomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or PC50 values.

A Seed Cells in 96-well plate B Treat with Arctigenin Stereoisomers A->B C Add MTT Reagent B->C D Incubate (3-4 hours) C->D E Add Solubilizing Agent D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability / IC50 F->G

Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis for Protein Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest and its phosphorylated form.

General Protocol for Akt Phosphorylation:

  • Cell Lysis: After treatment with arctigenin stereoisomers, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) and an antibody for total Akt overnight at 4°C. Recommended dilutions are typically 1:1000.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Akt compared to total Akt.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

General Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: Treat the transfected cells with arctigenin stereoisomers, with or without an NF-κB activator like TNF-α.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

The biological activities of arctigenin are markedly influenced by its stereochemistry, with the (-)-enantiomer demonstrating superior potency, particularly in the context of cancer cell cytotoxicity. This stereospecificity is attributed to its selective inhibition of key signaling pathways, most notably the PI3K/Akt pathway. The data and protocols presented in this guide underscore the importance of considering stereoisomerism in drug discovery and development. Further research into the precise molecular interactions of this compound with its targets will be crucial for optimizing its therapeutic potential and for the rational design of novel, more effective anti-cancer and anti-inflammatory agents.

References

The Role of (-)-Arctigenin in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan, is a key bioactive constituent isolated from the fruit of the Great Burdock plant (Arctium lappa L.), known in Traditional Chinese Medicine (TCM) as Niu Bang Zi (牛蒡子) or Fructus Arctii. For centuries, Fructus Arctii has been a staple in TCM formulations, valued for its therapeutic properties of "clearing Heat and resolving toxicity" and "dispersing Wind-Heat." This technical guide provides an in-depth analysis of the role of this compound in prominent TCM formulations, its underlying pharmacological mechanisms, and the experimental protocols used to elucidate its activity.

This compound in Traditional Chinese Medicine Formulations

In TCM theory, Fructus Arctii is categorized as a cool, acrid, and bitter herb that primarily enters the Lung and Stomach meridians. Its main functions are to disperse Wind-Heat, benefit the throat, resolve toxins, and vent rashes. These properties make it a crucial component in formulations designed to treat the early stages of febrile diseases, sore throats, coughs, and skin eruptions. Two of the most notable classical TCM formulas that utilize Fructus Arctii are Yin Qiao San (银翘散) and Pu Ji Xiao Du Yin (普济消毒饮).

Yin Qiao San (Honeysuckle and Forsythia Powder)

  • Traditional Use: Yin Qiao San is a cornerstone formula for treating the initial stages of Wind-Heat invasion, characterized by symptoms such as fever, slight aversion to cold, headache, thirst, cough, and sore throat.[1][2]

  • Role of Fructus Arctii (Niu Bang Zi): In this formulation, Fructus Arctii, in synergy with other herbs like Jin Yin Hua (Flos Lonicerae) and Lian Qiao (Fructus Forsythiae), works to disperse Wind-Heat from the exterior of the body, clear Heat from the Lungs, and alleviate sore throat.[3] The typical dosage of Fructus Arctii in Yin Qiao San is around 9 grams.[1]

Pu Ji Xiao Du Yin (Universal Benefit Decoction to Eliminate Toxin)

  • Traditional Use: This powerful formula is indicated for "Big Head Plague," a TCM diagnosis referring to severe swelling and pain in the head and face, often accompanied by fever, sore throat, and difficulty swallowing. This corresponds to modern-day conditions like mumps, tonsillitis, and facial erysipelas.[4]

  • Role of Fructus Arctii (Niu Bang Zi): Within Pu Ji Xiao Du Yin, Fructus Arctii is employed to clear Heat, resolve toxins, and reduce swelling, particularly in the upper body. It works in concert with other potent heat-clearing and detoxifying herbs to combat the underlying pathogenic factors. The dosage in this formula is typically around 3 grams.

Quantitative Data on this compound and its Precursor

CompoundSourceReported ContentMethod of AnalysisReference
This compound Fructus Arctii (raw herb)0.19%Not Specified
Arctiin Fructus Arctii (raw herb)3.5%Not Specified
This compound Arctium tomentosum Mill.0.15 mg/gHPLC
Arctiin Arctium tomentosum Mill.10.69 mg/gHPLC
This compound (post-fermentation) Fermented Fructus Arctii powder19.51 mg/gHPLC

Note: Arctiin is the glycoside precursor to this compound and can be converted to the active form by intestinal microflora or through processing methods like fermentation.

Pharmacological Activities of this compound

Modern pharmacological research has substantiated many of the traditional uses of Fructus Arctii, attributing a significant portion of its therapeutic effects to this compound. Key activities include:

  • Anti-inflammatory Effects: this compound has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This aligns with the TCM concept of "clearing Heat."

  • Antiviral Activity: Studies have demonstrated that this compound possesses antiviral properties, particularly against influenza A virus. This supports the traditional use of Fructus Arctii in treating Wind-Heat invasions, which often correspond to viral infections.

  • Anti-tumor Properties: Emerging research indicates that this compound can inhibit the proliferation and induce apoptosis in various cancer cell lines.

  • Neuroprotective Effects: this compound has also been investigated for its neuroprotective potential.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IkBa IKK->IkBa phosphorylates p65 p65 p50 p50 p65_n p65 p65->p65_n translocates p50_n p50 p50->p50_n translocates Arctigenin Arctigenin Arctigenin->IKK inhibits DNA DNA p65_n->DNA p50_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Figure 1: this compound Inhibition of the NF-κB Signaling Pathway.
JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. This compound has been found to significantly reduce the phosphorylation of JAK2, STAT1, and STAT3, thereby preventing their nuclear translocation and inhibiting the expression of inflammation-associated genes.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer dimerizes & translocates Arctigenin Arctigenin Arctigenin->JAK inhibits phosphorylation DNA DNA pSTAT_dimer->DNA Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits Arctigenin Arctigenin Arctigenin->PI3K inhibits

References

Physicochemical Properties of (-)-Arctigenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the core physicochemical properties of (-)-Arctigenin, a lignan with significant research interest due to its anti-inflammatory, antioxidant, and antitumor properties.[1][2] The information presented herein is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of its biological interactions.

Core Physicochemical Data

This compound is a dibenzylbutyrolactone lignan found in plants of the Asteraceae family, such as Arctium lappa (greater burdock).[3][4] Its structure and properties make it a compelling molecule for pharmacological studies. The following tables summarize its key identifiers and quantitative physicochemical characteristics.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Registry Number 7770-78-7[5]
Molecular Formula C₂₁H₂₄O₆
IUPAC Name (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
InChI Key NQWVSMVXKMHKTF-JKSUJKDBSA-N
SMILES COC1=CC=C(C[C@H]2COC(=O)[C@@H]2CC2=CC=C(O)C(OC)=C2)C=C1OC

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource(s)
Molecular Weight 372.41 g/mol
Appearance White to light yellow crystalline solid/powderN/A
Melting Point 98 - 102°C
Boiling Point (Predicted) 567.0 ± 45.0°C
Density (Predicted) 1.227g/cm³
pKa (Strongest Acidic, Predicted) 9.95
logP (Predicted) 3.2 - 3.44
UV/Vis (λmax) 205, 231, 281nm

Table 3: Solubility Data for this compound

SolventSolubilitySource(s)
Dimethyl Sulfoxide (DMSO) ≥17.2 mg/mL (approx. 46.2 mM)
Dimethylformamide (DMF) ~20 mg/mL
Ethanol ~0.5 mg/mL
DMF:PBS (pH 7.2) (1:1) ~0.5 mg/mL
Aqueous Buffers Sparingly soluble
Water (Predicted) 0.011 g/L

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe standard protocols for determining key physicochemical properties of compounds like this compound.

The solubility of this compound is a critical parameter for designing in vitro and in vivo experiments. It is typically low in aqueous solutions but higher in organic solvents.

Objective: To determine the concentration of this compound that can be dissolved in a specific solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

  • Preparation: Add an excess amount of this compound crystalline solid to a known volume of the solvent of choice (e.g., DMSO, Ethanol, PBS buffer) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring at λmax 281 nm).

  • Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

G cluster_workflow Workflow for Solubility Determination prep 1. Add excess Arctigenin to solvent equil 2. Agitate at constant temp (24-48h) prep->equil sep 3. Centrifuge to pellet undissolved solid equil->sep sample 4. Collect clear supernatant sep->sample quant 5. Quantify concentration (e.g., HPLC) sample->quant calc 6. Calculate solubility quant->calc

Figure 1. Experimental workflow for determining the solubility of this compound.

Objective: To determine the temperature range over which the crystalline solid this compound transitions to a liquid state.

Methodology: Capillary Method

  • Sample Preparation: Finely powder a small amount of dry this compound. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (98 °C).

  • Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.

Biological Activity and Signaling Pathways

This compound exerts its biological effects, particularly its anti-inflammatory and anti-cancer activities, by modulating key intracellular signaling pathways.

A primary mechanism of this compound's anti-inflammatory action is the inhibition of pro-inflammatory mediators. This is achieved by suppressing critical signaling cascades like NF-κB, MAPK, and JAK-STAT.

  • MAPK Pathway: It selectively alters the phosphorylation of Mitogen-Activated Protein Kinases, leading to a decrease in ERK1/2 phosphorylation and an activation of p38 phosphorylation.

  • NF-κB Pathway: It inhibits the nuclear translocation of p65, a key subunit of the NF-κB complex, by preventing the phosphorylation of IκBα.

  • JAK-STAT Pathway: It has been shown to reduce the phosphorylation of STAT1, STAT3, and JAK2.

G cluster_pathway This compound Anti-Inflammatory Signaling ARG This compound MKK MKKs ARG->MKK IKK IκB Kinase (IKK) ARG->IKK JAK2 JAK2 ARG->JAK2 LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor Receptor->MKK Receptor->IKK Receptor->JAK2 ERK ERK1/2 MKK->ERK p38 p38 MKK->p38 Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α) ERK->Inflammation p38->Inflammation IkB IκBα IKK->IkB P NFkB NF-κB (p65) IkB->NFkB NFkB->Inflammation STAT STAT1/3 JAK2->STAT P STAT->Inflammation

Figure 2. this compound's modulation of key anti-inflammatory signaling pathways.

The antitumor activity of this compound is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting survival pathways such as PI3K/Akt.

  • PI3K/Akt Pathway: this compound inhibits the PI3K/Akt signaling cascade, which is a critical pathway for cell survival and proliferation. By suppressing the phosphorylation of Akt, it can inhibit the viability of cancer cells.

G cluster_pathway This compound Anticancer Signaling (PI3K/Akt) ARG This compound PI3K PI3K ARG->PI3K GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates (P) Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Figure 3. Inhibition of the PI3K/Akt survival pathway by this compound.

References

Methodological & Application

Application Note: Quantification of (-)-Arctigenin in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Arctigenin is a bioactive lignan found predominantly in plants of the Arctium genus, such as Burdock (Arctium lappa).[1] It has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-inflammatory, anti-proliferative, and antiviral activities.[2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies.

This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. The protocol is designed to be robust, precise, and accurate for analyzing various plant matrices.

Principle

The method employs reverse-phase HPLC to separate this compound from other components within the plant extract. A C18 stationary phase is used with a mobile phase consisting of a methanol and water mixture. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Quantification is achieved by detecting the UV absorbance of this compound at 280 nm and comparing the peak area to a calibration curve generated from known concentrations of a certified reference standard.

Materials and Reagents

  • Equipment:

    • HPLC system with a UV/Vis detector

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm)

    • Volumetric flasks and pipettes

  • Chemicals:

    • This compound reference standard (≥98% purity)

    • Methanol (HPLC grade)[3]

    • Water (HPLC grade or Milli-Q)

    • β-glucosidase (food grade, for optional enzymatic hydrolysis)[4][5]

  • Plant Material:

    • Dried and powdered plant material (e.g., fruits or leaves of Arctium lappa).

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve. A suggested concentration range is 0.5 µg/mL to 50 µg/mL.

Sample Preparation Protocols

Two primary methods for sample extraction are presented below. Protocol A is a general-purpose ultrasonic extraction, while Protocol B incorporates an enzymatic step to increase the yield of arctigenin by converting its precursor, arctiin.

Protocol A: Ultrasonic Methanol Extraction

  • Accurately weigh 0.5 g of the dried, powdered plant material into a conical flask.

  • Add 50 mL of methanol to the flask.

  • Perform extraction in an ultrasonic bath for 30 minutes.

  • Filter the resulting extract. The solution can be dried and reconstituted in a smaller volume of methanol to concentrate the analyte.

  • Prior to injection, filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

Protocol B: Enzyme-Assisted Extraction

This method is particularly useful for materials rich in arctiin, the glucoside of arctigenin.

  • Accurately weigh 0.5 g of the pretreated plant powder into a 50 mL conical flask.

  • Add a solution of β-glucosidase in water. Optimal conditions reported include an enzyme concentration of 1.4% at 45°C.

  • Perform the enzymatic hydrolysis using ultrasonication for approximately 25 minutes.

  • After hydrolysis, add ethanol to the solution to halt the enzymatic reaction and precipitate proteins.

  • Filter the sample solution through a 0.22 µm membrane filter into an HPLC vial for analysis.

HPLC-UV Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-UV analysis. These parameters may be optimized depending on the specific HPLC system and column used.

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Alltima HP)
Mobile Phase Methanol : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temp. Ambient or 30°C
Run Time 10 minutes

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters derived from literature are summarized below.

ParameterResult
Linearity Range 0.613 – 3.063 µg
Correlation Coefficient (r) 0.9998
Accuracy (Average Recovery) 101.63%
Precision (RSD) 1.49%
Specificity No interfering peaks at the retention time of arctigenin
Stability Samples are stable for at least 24 hours

Data Analysis and Calculation

  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the this compound standard against its concentration.

  • Quantification: Inject the prepared plant extract sample into the HPLC system.

  • Calculation: Use the peak area of this compound from the sample chromatogram and the regression equation from the calibration curve (y = mx + c) to calculate the concentration in the sample.

The concentration of this compound in the original plant material (mg/g) is calculated as follows:

Concentration (mg/g) = (C * V) / W

Where:

  • C = Concentration of this compound in the injected sample solution (mg/mL), obtained from the calibration curve.

  • V = Final volume of the extract (mL).

  • W = Weight of the initial plant material (g).

Workflow Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.

G cluster_prep Sample & Standard Preparation cluster_extraction Extraction Protocols cluster_analysis Analysis & Quantification plant Plant Material (e.g., Fructus Arctii) grind Drying & Grinding plant->grind standard This compound Reference Standard stock Prepare Stock Solution standard->stock protocol_a Protocol A: Ultrasonic Extraction (Methanol) grind->protocol_a protocol_b Protocol B: Enzyme-Assisted Extraction (β-glucosidase) grind->protocol_b filter_sample Filter Extract (0.22 µm) protocol_a->filter_sample protocol_b->filter_sample working Prepare Working Standards (Calibration) stock->working hplc HPLC-UV Analysis (λ = 280 nm) working->hplc filter_sample->hplc data Data Processing (Peak Area vs. Conc.) hplc->data result Final Concentration (mg/g) data->result G method Validated HPLC Method linearity Linearity & Range method->linearity accuracy Accuracy (Recovery %) method->accuracy precision Precision (RSD %) method->precision specificity Specificity method->specificity robustness Robustness method->robustness lod_loq LOD & LOQ method->lod_loq

References

Application Notes and Protocols for (-)-Arctigenin Administration in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a lignan isolated from the seeds of Arctium lappa (burdock), has demonstrated significant anti-tumor activity in various preclinical cancer models.[1] Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis. These application notes provide a comprehensive overview of the administration routes of this compound in murine cancer models, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and experimental workflows.

Data Presentation: Efficacy of this compound in Murine Cancer Models

The anti-tumor efficacy of this compound has been evaluated in several murine xenograft models. The following tables summarize the quantitative data from these studies, detailing the administration routes, dosages, and corresponding tumor growth inhibition.

Cancer TypeMouse ModelCell LineAdministration RouteDosageTreatment ScheduleTumor Growth Inhibition (%)Reference
Triple-Negative Breast CancerNude MiceMDA-MB-231Intraperitoneal (i.p.)15 mg/kg4 times a week for 4 weeksSignificant inhibition (P < 0.01)[2]
Breast CancerBALB/c Mice4T1Not SpecifiedNot SpecifiedNot SpecifiedSignificant reduction in tumor growth[3]
Prostate CancerSCID MiceLAPC-4Oral Gavage50 mg/kg (LD)Daily for 6 weeks48%[4]
Prostate CancerSCID MiceLAPC-4Oral Gavage100 mg/kg (HD)Daily for 6 weeks67%[4]
Pancreatic CancerNude MicePANC-1Not SpecifiedNot SpecifiedNot SpecifiedStrong suppression of tumor growth
Colorectal CancerBALB/c MiceNot SpecifiedIntraperitoneal (i.p.)20 mg/kgNot SpecifiedSignificant reduction in tumor volume and weight
Colorectal CancerBALB/c MiceNot SpecifiedIntraperitoneal (i.p.)40 mg/kgNot SpecifiedSignificant reduction in tumor volume and weight

Table 1: Summary of this compound Efficacy in Murine Cancer Models.

RouteMaximum Tolerated Dose (MTD)Reference
Oral>50 mg/kg
Intravenous (i.v.)6.25 mg/kg

Table 2: Maximum Tolerated Dose of this compound in Mice.

Experimental Protocols

Preparation of this compound Formulations for In Vivo Administration

a) Intraperitoneal (i.p.) Injection Formulation

This protocol is adapted from a study on triple-negative breast cancer in nude mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Dissolve this compound powder in DMSO to create a stock solution. The concentration of the stock solution will depend on the final desired dosage and injection volume.

  • For a final injection solution, dilute the DMSO stock solution with sterile PBS.

  • Vortex the solution thoroughly to ensure complete mixing.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • The final concentration of DMSO in the injection vehicle should be minimized to avoid toxicity. A final concentration of DMSO is administered as a vehicle treatment.

b) Oral Gavage Formulation

This protocol is based on a study in a prostate cancer xenograft model.

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, or 0.5% carboxymethylcellulose)

  • Sterile glass vials

  • Sonicator (optional)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound powder.

  • Suspend the powder in the chosen vehicle.

  • Use a magnetic stirrer to mix the suspension until it is homogeneous. Sonication can be used to aid in the dispersion of the compound.

  • Prepare the formulation fresh daily before administration to ensure stability.

c) Intravenous (i.v.) Injection Formulation

This protocol is based on a study investigating the use of liposomes for targeted delivery of this compound.

Materials:

  • This compound powder

  • Liposome formulation components (e.g., phospholipids, cholesterol)

  • Sterile aqueous buffer (e.g., PBS or HEPES-buffered saline)

  • Extruder with polycarbonate membranes

  • Sonication equipment

Procedure:

  • Prepare the liposomes using a standard method such as thin-film hydration. This involves dissolving the lipids and this compound in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with the aqueous buffer.

  • To achieve a uniform size distribution, the liposome suspension is then subjected to sonication and/or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The final formulation should be sterile and suitable for intravenous injection.

Administration of this compound to Murine Models

a) Intraperitoneal (i.p.) Injection

Procedure:

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Insert a 25-27 gauge needle at a 10-20 degree angle.

  • Aspirate to ensure that the needle has not entered a blood vessel or organ.

  • Slowly inject the this compound formulation. The typical injection volume for a mouse is 100-200 µL.

b) Oral Gavage

Procedure:

  • Measure the correct length of the gavage needle for the size of the mouse (from the corner of the mouth to the last rib).

  • Restrain the mouse securely, holding the head and neck to straighten the esophagus.

  • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.

  • Administer the this compound suspension slowly.

  • Carefully remove the gavage needle.

Assessment of Anti-Tumor Efficacy

a) Immunohistochemistry (IHC) for Ki-67

This protocol provides a general guideline for Ki-67 staining in paraffin-embedded tumor tissues.

Materials:

  • Paraffin-embedded tumor sections (4-5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., PBS with 5% goat serum)

  • Primary antibody: Rabbit anti-Ki-67

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-diaminobenzidine) substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

  • Antigen Retrieval: Heat the slides in antigen retrieval solution in a water bath or pressure cooker according to the antibody manufacturer's recommendations.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes.

  • Blocking: Incubate with blocking buffer for 30-60 minutes.

  • Primary Antibody Incubation: Incubate with the primary anti-Ki-67 antibody overnight at 4°C. The optimal dilution should be determined empirically.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification: Incubate with streptavidin-HRP conjugate.

  • Detection: Apply DAB substrate and monitor for color development.

  • Counterstaining: Stain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Analysis: The Ki-67 proliferation index can be determined by counting the percentage of positively stained nuclei in multiple high-power fields. Arctigenin treatment has been shown to markedly reduce the expression of Ki-67 in tumor tissues.

b) Western Blot for PI3K/Akt/mTOR Pathway Proteins

This protocol outlines the steps for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Protein Extraction: Homogenize tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined empirically.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Studies have shown that arctigenin can inhibit the PI3K/Akt/mTOR signaling pathway.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Arctigenin This compound Arctigenin->PI3K Arctigenin->AKT

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis Tumor_Inoculation Tumor Cell Inoculation Tumor_Establishment Tumor Establishment Tumor_Inoculation->Tumor_Establishment Drug_Admin This compound Administration Tumor_Establishment->Drug_Admin Monitoring Tumor Growth Monitoring Drug_Admin->Monitoring Endpoint Endpoint: Tumor Excision Monitoring->Endpoint IHC IHC Analysis (e.g., Ki-67) Endpoint->IHC WB Western Blot (PI3K/Akt Pathway) Endpoint->WB

Caption: General experimental workflow for evaluating this compound in murine cancer models.

References

Total Synthesis of (-)-Arctigenin: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Arctigenin, a dibenzylbutyrolactone lignan, has garnered significant attention in the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties. This document provides a comprehensive laboratory protocol for the total synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry. The protocol is based on an enantioselective synthesis approach, ensuring the production of the biologically active enantiomer. Detailed experimental procedures for each step, including reagent quantities, reaction conditions, and purification methods, are presented. Quantitative data are summarized in tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility.

Introduction

This compound is a natural product isolated from various plants, most notably from the seeds of Arctium lappa (burdock). Its potent biological activities have made it a compelling target for total synthesis. The development of an efficient and stereoselective synthetic route is crucial for enabling further investigation into its medicinal potential and for the generation of novel analogs with improved therapeutic profiles. This protocol details a reliable synthetic pathway to this compound, focusing on practical execution in a standard laboratory setting.

Experimental Protocols

This protocol outlines a multi-step synthesis of this compound. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere conditions are required for specific steps as indicated.

Synthesis of Key Intermediates

1. Synthesis of 3-(3,4-dimethoxyphenyl)propan-1-ol

To a solution of 3,4-dimethoxycinnamic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF), lithium aluminum hydride (LiAlH4) (2.0 equiv) is slowly added at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield 3-(3,4-dimethoxyphenyl)propan-1-ol, which can be used in the next step without further purification.

2. Synthesis of the corresponding Diazoacetate

The crude 3-(3,4-dimethoxyphenyl)propan-1-ol (1.0 equiv) is dissolved in dichloromethane (CH2Cl2). To this solution, triethylamine (1.5 equiv) and methanesulfonyl chloride (1.2 equiv) are added at 0 °C. After stirring for 30 minutes, the reaction mixture is washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated. The resulting mesylate is then reacted with a solution of diazoacetic acid ester in the presence of a suitable base to afford the diazoacetate intermediate.[1]

Asymmetric Synthesis of the Lactone Core

An enantioselective approach is employed to construct the chiral butyrolactone core. One established method involves the use of a chiral auxiliary. For instance, 3,4-dimethoxyphenylpropionic acid can be condensed with a chiral oxazolidinone, followed by a stereoselective alkylation reaction using a hindered base like sodium bis(trimethylsilyl)amide (NaHMDS). Subsequent reduction and removal of the chiral auxiliary yields the desired chiral alcohol intermediate.[1]

Another powerful strategy involves a highly regioselective and stereoselective radical addition to an asymmetric fumarate. This reaction is typically mediated by a Lewis acid, such as Sm(OTf)3, at low temperatures (-78 °C).[2]

Detailed Protocol for a Key Alkylation Step (Illustrative Example):

To a solution of the N-acylated chiral oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added NaHMDS (1.1 equiv) dropwise. The resulting enolate solution is stirred for 30 minutes, followed by the addition of a solution of the appropriate benzyl bromide (1.2 equiv) in THF. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel.

Final Cyclization and Deprotection to yield this compound

The final steps of the synthesis typically involve the formation of the γ-butyrolactone ring and any necessary deprotection of functional groups. The specific reactions will depend on the chosen synthetic route and the protecting groups employed. For instance, an intramolecular cyclization can be induced under acidic or basic conditions. A common final step is the debenzylation of a protected phenol group, often achieved through catalytic hydrogenation (e.g., using Pd/C and H2 gas).

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

StepProductStarting MaterialYield (%)
13-(3,4-dimethoxyphenyl)propan-1-ol3,4-dimethoxycinnamic acid>95
2Diazoacetate Intermediate3-(3,4-dimethoxyphenyl)propan-1-ol85-90
3Chiral Dibenzylbutane IntermediateChiral Succinate Derivative70-80
4This compoundProtected Precursor90-95

Table 2: Spectroscopic Data for this compound

TechniqueData
1H NMR (CDCl3, 400 MHz)δ 6.80-6.55 (m, 6H, Ar-H), 5.60 (s, 1H, OH), 4.15 (dd, J = 9.2, 6.8 Hz, 1H), 3.90 (dd, J = 9.2, 6.4 Hz, 1H), 3.85 (s, 3H, OCH3), 3.83 (s, 3H, OCH3), 2.90-2.80 (m, 2H), 2.65-2.50 (m, 2H), 2.45-2.35 (m, 1H).
13C NMR (CDCl3, 100 MHz)δ 178.5, 149.0, 147.8, 146.5, 144.2, 132.1, 130.5, 122.0, 121.3, 114.5, 112.0, 111.4, 111.2, 71.2, 55.9, 55.8, 46.5, 41.2, 38.4, 34.8.
HRMS (ESI) m/z [M+Na]+ calculated for C21H24O6Na: 403.1471; found: 403.1475.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start 3,4-Dimethoxycinnamic Acid step1 Reduction (LiAlH4) start->step1 intermediate1 3-(3,4-dimethoxyphenyl)propan-1-ol step1->intermediate1 step2 Diazoacetylation intermediate1->step2 intermediate2 Diazoacetate step2->intermediate2 step3 Asymmetric Synthesis (e.g., Chiral Auxiliary or Radical Addition) intermediate2->step3 intermediate3 Chiral Lactone Intermediate step3->intermediate3 step4 Cyclization & Deprotection intermediate3->step4 end This compound step4->end

Caption: General workflow for the total synthesis of this compound.

Signaling Pathway Inhibition by Arctigenin

Arctigenin has been shown to inhibit several key signaling pathways implicated in cancer and inflammation. One of the most well-studied is the NF-κB pathway.

nfkb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_p65 NF-κB (p65/p50) ikb_p P nfkb_nuc NF-κB (p65/p50) nfkb_p65->nfkb_nuc translocates arctigenin This compound arctigenin->ikk inhibits gene Pro-inflammatory Gene Expression nfkb_nuc->gene induces ikb_p->nfkb_p65 releases

References

Application of (-)-Arctigenin in colon cancer cell line proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a lignan compound isolated from the seeds of Arctium lappa (greater burdock), has demonstrated significant anti-cancer properties in various cancer cell lines, including those of colon cancer.[1] This document provides detailed application notes and protocols for studying the effects of this compound on the proliferation of colon cancer cell lines. The information is intended for researchers, scientists, and professionals involved in cancer research and drug development.

Mechanism of Action

This compound inhibits the proliferation of colon cancer cells through multiple mechanisms. A primary pathway involves the suppression of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.[2][3] Studies have shown that this compound can reduce the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR.[2][3]

Another significant mechanism is the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK pathway. This leads to the activation of caspases, such as caspase-3 and caspase-9, ultimately resulting in cell death. Furthermore, this compound has been observed to arrest the cell cycle at the G2/M phase.

Quantitative Data Summary

The inhibitory effects of this compound on the proliferation of various colon cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Cell LineAssay TypeIC50 Value (µM)Duration of TreatmentReference
HCT116CCK-815.5448 hours
SW620CCK-817.4348 hours
DLD-1CCK-820.4148 hours
SW480Not Specified42.548 hours
HT-29MTT~5-10 (Significant inhibition)24-48 hours

Experimental Protocols

1. Cell Culture

  • Cell Lines: HCT116, HT-29, SW620, DLD-1 (or other relevant human colon adenocarcinoma cell lines).

  • Culture Medium: McCoy's 5A or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. Cell Proliferation Assays

A variety of assays can be used to measure the anti-proliferative effects of this compound. The following are common methods found in the literature.

a. CCK-8/MTS Assay Protocol

This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.

  • Cell Seeding: Seed colon cancer cells into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Incubation: Allow the cells to adhere and grow overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours. A 48-hour incubation is common.

  • Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

b. MTT Assay Protocol

Similar to the CCK-8 assay, the MTT assay measures cell viability via the reduction of MTT to formazan crystals.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Incubation: Allow cells to attach overnight.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength between 540 and 570 nm.

c. ³H-Thymidine Incorporation Assay Protocol

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Seed 3,000 cells per well in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with the desired concentrations of this compound for 72 hours.

  • Radiolabeling: Add 0.04 µCi of ³H-thymidine to each well and incubate for an additional 5 hours.

  • Harvesting: Harvest the cells onto a filter mat.

  • Measurement: Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated ³H-thymidine is directly proportional to the rate of cell proliferation.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway Arctigenin This compound PI3K PI3K Arctigenin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

ROS_p38MAPK_Pathway Arctigenin This compound ROS ↑ Reactive Oxygen Species (ROS) Arctigenin->ROS p38MAPK p38 MAPK Activation ROS->p38MAPK Caspase9 Caspase-9 p38MAPK->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis through the ROS/p38MAPK pathway.

Experimental Workflow

Experimental_Workflow Start Start: Culture Colon Cancer Cells Seed Seed Cells in 96-Well Plates Start->Seed Treat Treat with this compound (Varying Concentrations) Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Proliferation Assay (e.g., CCK-8, MTT) Incubate->Assay Measure Measure Absorbance/ Radioactivity Assay->Measure Analyze Analyze Data & Determine IC50 Measure->Analyze End End Analyze->End

Caption: General workflow for a colon cancer cell proliferation assay.

References

(-)-Arctigenin: A Potent Tool for Investigating the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Arctigenin, a dibenzylbutyrolactone lignan isolated from Arctium lappa, has emerged as a valuable pharmacological tool for the investigation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3] This pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. This compound exerts its biological effects by effectively inhibiting this pathway, leading to outcomes such as apoptosis, autophagy, and suppression of cell migration and invasion in various cancer cell models. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a specific inhibitor to probe the intricacies of the PI3K/Akt pathway.

Mechanism of Action

This compound inhibits the PI3K/Akt pathway primarily by targeting the phosphorylation of key signaling molecules. Upon activation by upstream signals, such as growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a myriad of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth. This compound has been shown to decrease the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, thereby attenuating the entire signaling cascade.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Arctigenin This compound Arctigenin->PI3K Inhibits Arctigenin->Akt Inhibits Phosphorylation Arctigenin->mTOR Inhibits Phosphorylation

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data

The inhibitory effect of this compound on cell viability has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma2411.17
HepG2Hepatocellular Carcinoma484.888
SMMC7721Hepatocellular Carcinoma24>100
PC-3MProstate Cancer48~25
MV411Acute Myeloid LeukemiaNot Specified4.271
MDA-MB-231Triple-Negative Breast CancerNot Specified0.79
MDA-MB-468Triple-Negative Breast Cancer48~10
SK-BR-3Breast Cancer (ER-)24~25
MCF-7Breast Cancer (ER+)24>50

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on the PI3K/Akt pathway.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Seed 1. Seed cells in a 96-well plate Treat 2. Treat with This compound Seed->Treat Incubate 3. Incubate for 24-72 hours Treat->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read 7. Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis of PI3K/Akt Pathway Proteins

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and/or loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow Treat 1. Treat cells with This compound Harvest 2. Harvest and wash cells Treat->Harvest Resuspend 3. Resuspend in 1X Binding Buffer Harvest->Resuspend Stain 4. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate 5. Incubate in the dark Stain->Incubate Analyze 6. Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat cells with this compound as desired.

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Conclusion

This compound is a potent and specific inhibitor of the PI3K/Akt signaling pathway, making it an invaluable tool for researchers in various fields. The data and protocols provided here offer a comprehensive guide for utilizing this compound to dissect the roles of the PI3K/Akt pathway in cellular processes and disease models. By employing these standardized methods, researchers can obtain reliable and reproducible results, contributing to a deeper understanding of this critical signaling cascade and the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Enzymatic Conversion of Arctiin to (-)-Arctigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a lignan glycoside found abundantly in the seeds of the burdock plant (Arctium lappa), exhibits limited bioavailability.[1][2][3] Its aglycone form, (-)-arctigenin, however, possesses a range of potent pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects, making it a compound of significant interest for drug development.[4][5] The enzymatic conversion of arctiin to this compound, primarily through the hydrolysis of its glycosidic bond by β-glucosidase, presents an efficient and specific method for producing this valuable bioactive compound. This document provides detailed protocols and optimized parameters for this enzymatic conversion, compiled from recent scientific literature.

Principle of Conversion

The conversion of arctiin to this compound is a hydrolytic reaction catalyzed by the enzyme β-glucosidase (EC 3.2.1.21). The enzyme cleaves the β-1,4-glycosidic bond linking the glucose molecule to the arctigenin backbone, releasing this compound and glucose as products. This biotransformation is crucial as arctiin itself needs to be converted to arctigenin by intestinal microbes to be absorbed into the bloodstream.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the enzymatic conversion of arctiin to this compound is influenced by several key parameters. The following tables summarize the optimized conditions and corresponding yields from various studies.

Table 1: Optimization of Enzymatic Hydrolysis using Commercial β-Glucosidase

ParameterOptimal ValueArctigenin Yield (%)Reference
Enzyme Concentration1.4% (w/v)6.39%
Temperature45°C6.39%
pH5.079.8%
Reaction Time40 hours79.8%
Substrate Concentration0.6 mmol/L79.8%
Ultrasound Time25 minutes6.39%

Table 2: Optimization of Microbial Fermentation for Arctiin Conversion

ParameterOptimal ConditionArctiin Conversion Rate (%)Reference
MicroorganismsAspergillus awamori and Trichoderma reesei (co-culture)99.84%
Inoculation Ratio (A. awamori to T. reesei)1:299.84%
Carbon-Nitrogen Ratio100:699.84%
Fermentation Time72 hours>95%
Solid-Liquid Ratio (Fructus arctii powder to liquid medium)1:299.84%
Nutrient Solution10 mL Mandel nutrient solution per 110 mL fermentation liquid99.84%

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Arctiin using Commercial β-Glucosidase

This protocol is based on the direct enzymatic hydrolysis of arctiin present in Fructus arctii powder.

Materials:

  • Fructus arctii (burdock seed) powder

  • β-D-Glucosidase (food-grade)

  • Ethanol (30%, v/v)

  • Phosphate buffer (pH 5.0)

  • Water bath or incubator

  • Ultrasonic bath

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Preparation of Reaction Mixture: Weigh a specific amount of Fructus arctii powder and suspend it in 30% (v/v) ethanol.

  • Enzyme Addition: Add β-D-glucosidase to the suspension to a final concentration of 1.4% (w/v).

  • Ultrasonication: Place the reaction mixture in an ultrasonic bath for 25 minutes to enhance enzyme-substrate interaction.

  • Incubation: Incubate the mixture at 45°C for the desired reaction time (e.g., up to 40 hours, with periodic sampling). Maintain a pH of 5.0 using a suitable buffer system.

  • Reaction Termination: Terminate the reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).

  • Extraction and Analysis: Centrifuge the reaction mixture to pellet the solid material. The supernatant, containing the converted this compound, can be collected for further purification and analysis.

  • Quantification: Analyze the concentration of arctiin and this compound in the supernatant using a validated HPLC method.

Protocol 2: Microbial Fermentation of Fructus arctii for Arctigenin Production

This protocol utilizes a co-culture of fungi to produce β-glucosidase in situ for the conversion of arctiin.

Materials:

  • Fructus arctii powder

  • Aspergillus awamori and Trichoderma reesei strains

  • Mandel nutrient solution

  • Carbon and nitrogen sources (e.g., glucose, peptone)

  • Shaking incubator

  • Autoclave

  • Filtration apparatus

  • Silica gel for column chromatography

  • HPLC system for analysis

Procedure:

  • Medium Preparation: Prepare the fermentation medium containing Fructus arctii powder, carbon and nitrogen sources (at a 100:6 ratio), and Mandel nutrient solution. Adjust the solid-liquid ratio to 1:2.

  • Sterilization: Sterilize the fermentation medium by autoclaving.

  • Inoculation: Inoculate the sterile medium with Aspergillus awamori and Trichoderma reesei in a 1:2 ratio.

  • Fermentation: Incubate the culture in a shaking incubator at an appropriate temperature (typically 28-30°C) for 72 hours.

  • Extraction: After fermentation, harvest the entire culture broth. The this compound can be extracted from the broth using a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic extract and purify the this compound using silica gel column chromatography.

  • Analysis and Quantification: Monitor the purity and quantify the yield of this compound using HPLC.

Visualizations

Signaling Pathway Diagram

Enzymatic_Conversion Arctiin Arctiin Enzyme β-Glucosidase Arctiin->Enzyme Arctigenin This compound Glucose Glucose Enzyme->Arctigenin Hydrolysis Enzyme->Glucose Hydrolysis

Caption: Enzymatic hydrolysis of arctiin to this compound and glucose catalyzed by β-glucosidase.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate Arctiin Source (Fructus arctii powder or purified arctiin) Reaction Enzymatic Conversion (Incubation/Fermentation) Substrate->Reaction Enzyme_Source Enzyme Source (Commercial β-glucosidase or Fungal Culture) Enzyme_Source->Reaction Optimization Parameter Optimization (pH, Temp, Time, etc.) Reaction->Optimization Extraction Extraction of Arctigenin Reaction->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis HPLC Analysis (Quantification and Purity) Purification->Analysis Product This compound Analysis->Product

Caption: General workflow for the enzymatic conversion of arctiin to this compound.

References

Troubleshooting & Optimization

Technical Support Center: (-)-Arctigenin in Aqueous Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use (-)-arctigenin in aqueous solutions for cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with poor solubility in water. However, it is soluble in several organic solvents. The approximate solubility in commonly used solvents is summarized in the table below.

Q2: How can I prepare a working solution of this compound for my cell culture experiments?

A2: Due to its low aqueous solubility, a stock solution of this compound should first be prepared in an organic solvent, such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted to the final desired concentration in your cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low enough to not cause cellular toxicity.

Q3: What is the maximum recommended concentration of DMSO in cell culture medium?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects.[1][2][3][4][5] Some robust cell lines may tolerate up to 1%, but it is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.

Q4: I observed precipitation after diluting my this compound stock solution into the cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various organic solvents.

SolventApproximate Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)≥17.2 mg/mL to 74 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Ethanol~0.5 mg/mL to 74 mg/mL

Note: Solubility can be affected by temperature, purity of the compound, and the specific batch.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 372.4 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 3.724 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution. For example, to make a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. Mix gently by pipetting.

  • Final Dilution: Add the intermediate dilution to the final volume of cell culture medium in your experimental vessel (e.g., a well of a 6-well plate containing 2 mL of medium). To achieve a final concentration of 10 µM, add 200 µL of the 100 µM intermediate solution to 1.8 mL of medium.

  • Mixing: Gently swirl the plate or tube to ensure a homogenous solution.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to the cell culture medium without this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution into media The aqueous solubility of this compound has been exceeded.- Lower the final concentration: The desired final concentration may be too high for the aqueous environment of the cell culture medium. Try using a lower final concentration of this compound. - Optimize the dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of media, create an intermediate dilution in a smaller volume of media first. Then, add this intermediate dilution to the final volume. This allows for a more gradual decrease in the solvent concentration. - Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Temperature can affect solubility.
Precipitation observed after incubation The compound may be unstable in the culture medium at 37°C over time. Components in the media (e.g., salts, proteins in serum) may be causing the compound to precipitate.- Reduce incubation time: If possible for your experimental design, reduce the duration of the treatment. - Test in simpler media: To determine if media components are the issue, test the solubility of this compound in a simpler buffered solution like PBS. - Serum concentration: The presence of serum proteins can sometimes help stabilize hydrophobic compounds. Conversely, in some cases, interactions with serum proteins can lead to precipitation. You may need to test different serum concentrations.
Inconsistent experimental results Inaccurate concentration of soluble this compound due to precipitation. Degradation of the compound.- Visually inspect for precipitation: Always carefully inspect your media for any signs of precipitation before and during the experiment. If precipitation is observed, the results may not be reliable. - Prepare fresh dilutions: Prepare working solutions fresh for each experiment from a frozen stock to avoid degradation. - Proper storage: Ensure the stock solution is stored correctly at -20°C or -80°C and protected from light to maintain its stability.
Cell toxicity observed in vehicle control The final concentration of DMSO is too high for the cell line being used.- Perform a DMSO toxicity curve: Determine the maximum tolerated DMSO concentration for your specific cell line by treating them with a range of DMSO concentrations (e.g., 0.1% to 2%) and assessing cell viability. - Reduce DMSO concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for the final dilution, thereby lowering the final DMSO concentration.

Signaling Pathway Diagrams

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.

NFkappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NFkB IkB NF-kB IKK->IkB_NFkB phosphorylates IkB IkB IkB NFkB NFkB NFkB_n NF-kB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Arctigenin Arctigenin Arctigenin->IKK inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression induces

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf JNK JNK Ras->JNK p38 p38 Ras->p38 MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Arctigenin Arctigenin Arctigenin->MEK inhibits Arctigenin->ERK inhibits Arctigenin->JNK inhibits Arctigenin->p38 inhibits Gene_Expression Gene Expression (Proliferation, Inflammation) AP1->Gene_Expression

Caption: this compound inhibits the MAPK signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Arctigenin Arctigenin Arctigenin->PI3K inhibits Arctigenin->Akt inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine e.g., IL-6 Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Arctigenin Arctigenin Arctigenin->JAK inhibits Arctigenin->STAT3 inhibits phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene_Expression induces

Caption: this compound inhibits the STAT3 signaling pathway.

References

Overcoming challenges in the large-scale synthesis of (-)-Arctigenin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of (-)-Arctigenin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Total Synthesis Route: Starting from 3,4-Dimethoxycinnamic Acid

Issue 1: Low Yield in the Initial Reduction of 3,4-Dimethoxycinnamic Acid

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the complete dissolution of the starting material before adding the reducing agent.- Use a freshly opened or titrated solution of the reducing agent (e.g., LiAlH₄).- Increase the reaction time or temperature, monitoring the reaction progress by TLC or HPLC.
Degradation of Starting Material or Product - Maintain a low temperature during the addition of the reducing agent to control the exothermic reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Product Isolation - Optimize the work-up procedure to minimize product loss. This may include adjusting the pH during quenching and using an appropriate extraction solvent.

Issue 2: Poor Stereoselectivity in the Formation of the Lactone Intermediate

Potential CauseRecommended Solution
Suboptimal Chiral Catalyst or Auxiliary - Screen different chiral catalysts or auxiliaries to find the one that provides the best enantioselectivity for your specific substrate.- Ensure the catalyst is of high purity and handled under anhydrous and anaerobic conditions.
Incorrect Reaction Temperature - Perform the reaction at the recommended low temperature (e.g., -78 °C) to maximize stereocontrol.[1]
Solvent Effects - The choice of solvent can significantly impact stereoselectivity. Experiment with different solvents to find the optimal one.

Issue 3: Incomplete Alkylation of the Lactone Intermediate

Potential CauseRecommended Solution
Steric Hindrance - Use a less sterically hindered alkylating agent if possible.- Employ a stronger, non-nucleophilic base to ensure complete deprotonation of the lactone.
Low Reactivity of the Alkylating Agent - Convert the alkylating agent (e.g., benzyl chloride) to a more reactive species (e.g., benzyl iodide) using a Finkelstein reaction.
Side Reactions - Add the alkylating agent slowly at a low temperature to minimize side reactions such as self-condensation of the lactone enolate.
Semi-Synthesis Route: Hydrolysis of Arctiin

Issue 1: Incomplete Enzymatic Hydrolysis of Arctiin

Potential CauseRecommended Solution
Suboptimal pH or Temperature - Ensure the reaction buffer is at the optimal pH for the enzyme (typically around 5.0 for β-glucosidase).[2] - Maintain the optimal temperature for the enzyme (around 40°C for β-glucosidase).[2]
Enzyme Inhibition - The product, this compound, may cause feedback inhibition. Consider removing the product from the reaction mixture as it is formed, for example, by using a biphasic system.
Low Enzyme Activity - Use a fresh batch of the enzyme with known activity.- Increase the enzyme loading, but be mindful of the cost implications on a large scale.

Issue 2: Formation of Byproducts during Acid Hydrolysis

Potential CauseRecommended Solution
Harsh Reaction Conditions - Use a milder acid or a lower concentration of the acid.- Reduce the reaction temperature and time to minimize the formation of degradation products.
Epimerization - The chiral centers in arctigenin can be susceptible to epimerization under acidic conditions. Monitor the stereochemical purity of the product and optimize the conditions to minimize this.
Purification Challenges

Issue 1: Difficulty in Separating this compound from Structural Analogs

Potential CauseRecommended Solution
Similar Polarity of Compounds - Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent may be required.- Consider using a different stationary phase, such as polyamide, which has shown good separation for lignans.[3][4] - High-speed counter-current chromatography (HSCCC) can be an effective alternative for separating compounds with similar polarities.
Co-elution with Other Impurities - Employ a multi-step purification strategy, such as a combination of different chromatographic techniques.

Issue 2: Low Recovery from Column Chromatography

Potential CauseRecommended Solution
Irreversible Adsorption on the Stationary Phase - Pre-treat the silica gel with a non-polar solvent to deactivate highly active sites.- Add a small amount of a modifier, such as triethylamine, to the eluent to reduce tailing and improve recovery.
Product Precipitation on the Column - Ensure the crude product is fully dissolved before loading onto the column.- Use a stronger solvent system for loading if solubility is an issue.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of the total synthesis versus the semi-synthesis of this compound?

A1:

  • Total Synthesis:

    • Advantages: Provides access to unnatural stereoisomers and analogs for structure-activity relationship studies. It is not dependent on the availability of natural starting materials.

    • Disadvantages: Often involves multiple steps, which can lead to lower overall yields and higher costs on a large scale. Requires careful control of stereochemistry.

  • Semi-synthesis from Arctiin:

    • Advantages: Typically involves fewer steps and can be more cost-effective if the starting material, arctiin, is readily available from natural sources like burdock.

    • Disadvantages: Dependent on the supply and purity of the natural precursor. The extraction and purification of arctiin can be challenging.

Q2: How can I monitor the progress of the reactions during the synthesis?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for monitoring the disappearance of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of the reaction progress.

Q3: What are the critical safety precautions to take during the large-scale synthesis of this compound?

A3:

  • Always work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when working with pyrophoric reagents like n-butyllithium and strong reducing agents like lithium aluminum hydride.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Q4: What are the most effective methods for purifying large quantities of this compound?

A4: For large-scale purification, silica gel column chromatography is a common and cost-effective method. For challenging separations, high-speed counter-current chromatography (HSCCC) is a powerful technique that avoids irreversible adsorption and can provide high purity product. Recrystallization can also be an effective final purification step to obtain highly pure this compound.

Quantitative Data

Table 1: Comparison of Yields and Purity from Different Synthesis and Purification Methods

MethodStarting MaterialKey Reagents/EnzymesYieldPurityReference
Total Synthesis 3,4-dimethoxycinnamic acidChiral catalyst62% (lactone intermediate)94% ee
Enzymatic Hydrolysis Arctiin extractβ-glucosidase--
Microbial Fermentation Fructus arctii powderAspergillus awamori and Trichoderma reesei19.51 mg/g powder99.33%
Purification by HSCCC Hydrolyzed samplePetroleum ether/ethyl acetate/methanol/water102 mg from 200 mg sample98.9%

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Arctiin to this compound

This protocol is based on the enzymatic hydrolysis of an extract of Fructus Arctii.

Materials:

  • Crude extract of Fructus Arctii containing arctiin

  • β-glucosidase

  • Citrate buffer (pH 5.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude extract of Fructus Arctii in the citrate buffer (pH 5.0).

  • Add β-glucosidase to the solution (e.g., 1.25 mg/mL).

  • Incubate the mixture at 40°C with stirring for 24 hours.

  • Monitor the reaction by HPLC until the arctiin is fully consumed.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude this compound.

  • Purify the crude product by column chromatography or HSCCC.

Visualizations

experimental_workflow cluster_total_synthesis Total Synthesis Route cluster_semi_synthesis Semi-Synthesis Route cluster_purification Purification start_ts 3,4-Dimethoxycinnamic Acid reduction Reduction start_ts->reduction LiAlH₄ diazoacetate Diazoacetate Formation reduction->diazoacetate lactone_formation StereoselectiveLactone Formation diazoacetate->lactone_formation Chiral Catalyst alkylation Alkylation lactone_formation->alkylation Base, Alkyl Halide debenzylation Debenzylation alkylation->debenzylation H₂, Pd/C arctigenin_ts This compound debenzylation->arctigenin_ts crude_arctigenin Crude this compound start_ss Arctiin (from Fructus arctii) hydrolysis Hydrolysis start_ss->hydrolysis β-glucosidase or Acid arctigenin_ss This compound hydrolysis->arctigenin_ss chromatography Chromatography (Silica Gel or HSCCC) crude_arctigenin->chromatography pure_arctigenin Pure this compound chromatography->pure_arctigenin

Caption: Synthetic routes to this compound.

troubleshooting_logic issue Low Yield in Synthesis cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Purification Loss issue->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Fresh Reagents cause1->solution1b solution2a Optimize Reaction Conditions (e.g., lower temp, slower addition) cause2->solution2a solution3a Optimize Purification Method cause3->solution3a

References

Technical Support Center: Optimizing Ultrasound-Assisted Extraction of (-)-Arctigenin from Fructus Arctii

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultrasound-assisted extraction (UAE) of (-)-Arctigenin from Fructus Arctii (the fruit of the great burdock, Arctium lappa L.).

Troubleshooting Guide

This guide addresses common issues encountered during the ultrasound-assisted extraction of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Inefficient Cell Wall Disruption: The ultrasonic waves may not be effectively breaking down the plant cell walls to release the intracellular contents.Increase Ultrasonic Power: Higher power can lead to more intense cavitation and better cell lysis. However, excessive power can degrade the target compound, so optimization is key. • Optimize Particle Size: Ensure the Fructus Arctii is ground to a fine powder (e.g., 60 mesh) to increase the surface area available for extraction.[1] • Consider Pre-treatment: Enzymatic hydrolysis with β-D-glucosidase can be used to convert arctiin into arctigenin prior to or during extraction, which can significantly increase the yield of arctigenin.[1][2][3]
Suboptimal Solvent Conditions: The solvent may not be effectively solubilizing the this compound.Adjust Solvent Composition: Ethanol-water mixtures are commonly used. An optimal concentration, for instance, 30% (v/v) ethanol, has been reported to be effective.[2] • Optimize Solid-to-Liquid Ratio: A lower solid-to-liquid ratio can enhance the concentration gradient and improve mass transfer. Ratios such as 1:25 (w/v) have been used effectively.
Inadequate Extraction Time or Temperature: The extraction may not be running long enough or at the optimal temperature for efficient mass transfer.Optimize Extraction Time: The yield of arctigenin has been shown to increase with time up to a certain point (e.g., 25-30 minutes), after which degradation may occur. • Adjust Temperature: While higher temperatures can improve solubility and diffusion, they can also lead to degradation of heat-sensitive compounds. A temperature of around 45°C has been identified as optimal in some studies.
Degradation of this compound Excessive Ultrasonic Power or Duration: Prolonged exposure to high-intensity ultrasound can generate free radicals and lead to the degradation of bioactive compounds.Reduce Ultrasonic Power: Use the minimum power necessary for efficient extraction. • Decrease Extraction Time: As noted, yields can decrease after an optimal extraction time due to degradation. • Monitor Temperature: Use a cooling bath to maintain a stable and optimal temperature during sonication.
High Extraction Temperature: this compound can be sensitive to high temperatures.Lower the Extraction Temperature: Conduct extractions at a moderate temperature (e.g., 35-45°C) to balance extraction efficiency and compound stability.
Inconsistent Results Variability in Raw Material: The concentration of arctiin and arctigenin in Fructus Arctii can vary depending on the source, harvest time, and storage conditions.Standardize Raw Material: Use a consistent source of Fructus Arctii and ensure proper storage to minimize variability.
Fluctuations in Experimental Conditions: Inconsistent application of ultrasonic power, temperature, or other parameters will lead to variable results.Calibrate Equipment: Regularly calibrate your ultrasonic bath or probe to ensure consistent power output. • Precise Control: Maintain tight control over all extraction parameters, including temperature, time, solvent concentration, and solid-to-liquid ratio.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for the ultrasound-assisted extraction of this compound?

A1: The primary factors influencing the efficiency of ultrasound-assisted extraction are ultrasonic power, extraction time, temperature, solvent type and concentration, and the solid-to-solvent ratio. For this compound from Fructus Arctii, a combination of enzymatic pre-treatment with ultrasound has been shown to be highly effective.

Q2: Why is my this compound yield low even with an ultrasonic bath?

A2: Low yields can be due to several factors. The power of an ultrasonic bath may not be sufficient for efficient cell disruption. Consider using an ultrasonic probe for more direct and intense energy delivery. Also, review your extraction parameters against optimized protocols, including solvent choice, temperature, and time. The natural concentration of arctigenin in Fructus Arctii is also much lower than its precursor, arctiin. Therefore, incorporating a hydrolysis step to convert arctiin to arctigenin is often necessary for a high yield.

Q3: Can ultrasound degrade this compound?

A3: Yes, like many bioactive compounds, this compound can be degraded by excessive ultrasonic power or prolonged extraction times. The collapse of cavitation bubbles can create localized high temperatures and pressures, leading to the formation of free radicals that can damage the molecule. It is crucial to optimize the ultrasonic power and extraction duration to maximize yield while minimizing degradation.

Q4: What is the benefit of using enzymes in combination with ultrasound?

A4: Fructus Arctii contains a high concentration of arctiin, which is a glucoside of arctigenin. Using an enzyme like β-D-glucosidase hydrolyzes arctiin into arctigenin, thereby significantly increasing the final yield of the target compound. Ultrasound can enhance the enzymatic reaction by improving mass transfer between the enzyme and the substrate.

Q5: What is a typical solvent system for extracting this compound?

A5: A common and effective solvent system is an aqueous ethanol solution. A concentration of 30% ethanol has been reported as optimal in a method combining enzymatic hydrolysis and ultrasound-assisted extraction.

Experimental Protocols

Protocol 1: Enzyme-Assisted Ultrasound-Assisted Extraction of this compound

This protocol is based on an optimized method combining enzymatic hydrolysis and ultrasound.

Materials:

  • Dried Fructus Arctii, ground to 60 mesh powder

  • β-D-Glucosidase

  • Ethanol (95% v/v)

  • Deionized water

  • Ultrasonic bath or probe system (e.g., 40 kHz)

Procedure:

  • Sample Preparation: Weigh a specific amount of the ground Fructus Arctii powder (e.g., 0.5 g).

  • Enzymatic Hydrolysis & Sonication:

    • Add the powder to a suitable extraction vessel.

    • Add deionized water at a specific solid-to-liquid ratio.

    • Add β-D-glucosidase at an optimized concentration (e.g., 1.4% of the plant material weight).

    • Place the vessel in an ultrasonic bath set to the optimal temperature (e.g., 45°C).

    • Sonicate for the optimized duration (e.g., 25 minutes).

  • Solvent Extraction:

    • After sonication, add 95% ethanol to the mixture to achieve a final ethanol concentration of 30% (v/v).

    • Allow the extraction to proceed for a set period (e.g., 12 hours), followed by another short sonication (e.g., 1 hour).

  • Sample Processing:

    • Filter the resulting solution through a 0.22 µm filter.

    • The filtrate is then ready for analysis (e.g., by HPLC) to determine the concentration of this compound.

Quantitative Data Summary

The following table summarizes the optimal conditions and results from a study on enzyme-assisted ultrasound extraction of arctigenin.

Parameter Optimal Value
Enzyme Concentration1.4%
Ultrasound Time25 min
Extraction Temperature45°C
Result
Predicted Yield6.53%
Experimental Yield6.39%

Visualizations

Experimental Workflow

G Experimental Workflow for Arctigenin Extraction cluster_prep Sample Preparation cluster_extraction Enzyme-Assisted Ultrasound Extraction cluster_analysis Analysis start Fructus Arctii grind Grind to 60 mesh start->grind hydrolysis Add Water & β-D-Glucosidase (1.4%) grind->hydrolysis sonication Ultrasound Treatment (25 min, 45°C) hydrolysis->sonication solvent Add Ethanol to 30% (v/v) sonication->solvent filter Filter (0.22 µm) solvent->filter hplc HPLC Analysis filter->hplc end Quantify this compound hplc->end

Caption: Workflow for enzyme-assisted UAE of this compound.

This compound Signaling Pathway Inhibition

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, including the PI3K/Akt and NF-κB pathways.

G This compound Inhibition of PI3K/Akt/NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Complex cluster_nucleus Nucleus receptor Receptor (e.g., IL-1R) PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt activates IκBα IκBα Akt->IκBα phosphorylates NFκB_complex p65 p50 IκBα NFκB_translocation NF-κB (p65/p50) IκBα->NFκB_translocation degradation leads to NF-κB translocation NFκB NF-κB p65 p65 p50 p50 DNA DNA NFκB_translocation->DNA binds to cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) DNA->cytokines promotes transcription of Arctigenin This compound Arctigenin->PI3K inhibits Arctigenin->Akt inhibits

Caption: this compound inhibits the PI3K/Akt/NF-κB pathway.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (-)-Arctigenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of the lignan, (-)-Arctigenin, with a specific focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in the HPLC analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak appears asymmetrical, with a trailing edge that is broader than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased analytical sensitivity.[2] For a compound like this compound, which contains a phenolic hydroxyl group, maintaining a symmetrical peak shape is critical for accurate and reproducible results in complex matrices.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for this compound, a phenolic compound, in reversed-phase HPLC include:

  • Secondary Silanol Interactions: this compound's phenolic hydroxyl group can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][3] These acidic silanols can form strong hydrogen bonds with the polar hydroxyl group of arctigenin, causing some molecules to be retained longer than others and resulting in a "tail".

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both this compound and the residual silanol groups. With a predicted pKa of approximately 10.03 for its phenolic group, if the mobile phase pH is too high, the hydroxyl group can become deprotonated, leading to strong ionic interactions with the stationary phase.

  • Column Overload: Injecting an excessive amount of sample (mass overload) or a large volume (volume overload) can saturate the stationary phase, resulting in poor peak shape.

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that lead to peak tailing.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can cause band broadening and peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in your this compound analysis.

Step 1: Diagnose the Potential Cause

Before making any changes to your method, it's important to identify the likely cause of the peak tailing. The following flowchart can guide your diagnostic process.

G Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing for this compound B Are all peaks in the chromatogram tailing? A->B C Likely a systemic issue: - Column void/damage - Extra-column volume - Improperly packed column B->C Yes D Only the this compound peak (or other polar analytes) is tailing? B->D No E Likely a chemical interaction issue: - Secondary silanol interactions - Suboptimal mobile phase pH - Analyte-specific degradation D->E Yes F Inject a neutral marker (e.g., toluene). Does it tail? D->F Unsure G If neutral marker tails, suspect physical issue with column or system. F->G Yes H If neutral marker is symmetrical, confirm chemical interaction issue. F->H No

Caption: A logical workflow to diagnose the root cause of peak tailing.

Step 2: Implement Solutions Based on the Diagnosis

Based on the likely cause identified in Step 1, implement the following solutions. It is recommended to change only one parameter at a time to systematically evaluate its effect.

These are the most common culprits for peak tailing with phenolic compounds like this compound.

G Mitigating Chemical Interactions cluster_0 Primary Cause: Silanol Interaction cluster_1 Solutions A This compound (Phenolic -OH) B Ionized Silanol Group (Si-O⁻) A->B Strong Secondary Interaction (Causes Tailing) C Lower Mobile Phase pH (e.g., pH 2.5-4.0) B->C Protonates Silanols (Si-OH) Reduces Interaction D Use End-Capped Column B->D Shields Silanol Groups E Add Mobile Phase Modifier (e.g., Triethylamine - competing base)

Caption: Visual representation of silanol interactions and their solutions.

Detailed Recommendations:

  • Optimize Mobile Phase pH:

    • Rationale: Lowering the mobile phase pH protonates the residual silanol groups on the stationary phase, minimizing their ability to interact with the phenolic hydroxyl group of this compound. For acidic compounds like phenols, the mobile phase pH should ideally be at least 2 pH units below the analyte's pKa.

    • Action: Since the predicted pKa of this compound is ~10, a mobile phase pH in the range of 2.5 to 4.0 is recommended. This can be achieved by adding a small amount of a suitable acid or using a buffer.

  • Select an Appropriate Column:

    • Rationale: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions.

    • Action: Utilize a high-purity, Type B silica column with end-capping. If peak tailing persists, consider a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can further shield silanol activity.

  • Employ Mobile Phase Additives (with caution):

    • Rationale: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with this compound.

    • Action: If other strategies fail, consider adding 10-20 mM of TEA to the mobile phase. Be aware that TEA can be difficult to remove from the column and may affect the analysis of other compounds.

If you suspect a physical problem with your HPLC system or column, consider the following:

  • Column Maintenance:

    • Action: If the column is old or has been used with complex sample matrices, try flushing it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants. If this does not resolve the issue, the column may need to be replaced. A partially blocked inlet frit can also cause peak tailing; this can sometimes be resolved by back-flushing the column (consult the column manufacturer's instructions first).

  • Minimize Extra-Column Volume:

    • Action: Ensure that all tubing between the injector, column, and detector is as short and has as small an internal diameter as is practical for your system. Check all fittings to ensure they are properly seated and not creating dead volume.

  • Sample Overload:

    • Action: To check for mass overload, dilute your sample 10-fold and reinject it. If the peak shape improves, you should reduce the concentration of your sample or the injection volume.

Data Presentation

The following table summarizes recommended starting conditions for HPLC method development for this compound, aimed at minimizing peak tailing.

ParameterRecommended ConditionRationale
Column C18, End-capped, High-purity silica (Type B)Minimizes silanol interactions.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidMaintains a low pH (~2.5-3.5) to suppress silanol ionization.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
pH 2.5 - 4.0Keeps phenolic hydroxyl group protonated and suppresses silanol activity.
Buffer 10-25 mM Phosphate or AcetateProvides stable pH control.
Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Injection Volume 5-20 µLAvoid volume overload.
Sample Solvent Mobile Phase or a weaker solventA stronger injection solvent can cause peak distortion.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Symmetrical Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or acetic acid)

  • 0.45 µm filter

Procedure:

  • Aqueous Phase (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% solution.

    • Mix thoroughly.

    • Filter the solution through a 0.45 µm filter to remove any particulates and to degas the solvent.

  • Organic Phase (Mobile Phase B):

    • Pour HPLC-grade acetonitrile into a separate clean solvent bottle.

    • Filter and degas if necessary, following your laboratory's standard operating procedures.

  • HPLC Setup:

    • Use the prepared solvents as your mobile phases for a gradient elution method, starting with a higher percentage of Mobile Phase A.

Protocol 2: Sample Preparation and Injection

Proper sample preparation is crucial to avoid column contamination and peak distortion.

Materials:

  • This compound standard or sample extract

  • Mobile phase (from Protocol 1) or a pre-determined weaker solvent

  • 0.22 µm syringe filter

Procedure:

  • Dissolution:

    • Dissolve the this compound standard or extract in a solvent that is weaker than or equal in elution strength to the initial mobile phase conditions. For example, if your gradient starts at 10% acetonitrile, dissolve your sample in 10% acetonitrile in water.

  • Filtration:

    • Draw the dissolved sample into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Filter the sample into an HPLC vial. This step is critical to remove any particulates that could clog the column frit.

  • Injection:

    • Set the injection volume to a value that does not cause mass overload (typically in the 5-20 µL range for analytical columns).

    • Run your HPLC analysis.

References

Technical Support Center: Refining (-)-Arctigenin Dosing Regimens for Chronic Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-arctigenin in chronic inflammatory models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a new chronic inflammatory mouse model?

A1: Based on published studies, a common starting dose for oral administration in colitis models is in the range of 25-50 mg/kg daily.[1] For intraperitoneal injection, as used in the Experimental Autoimmune Encephalomyelitis (EAE) model, a dose of 10 mg/kg daily has been shown to be effective.[2][3] It is crucial to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.

Q2: What is the most appropriate route of administration for this compound in long-term studies?

A2: While oral administration is often preferred for its convenience and clinical relevance, the pharmacokinetics of this compound suggest that oral bioavailability might be hindered by extensive metabolism in the liver and intestine.[4][5] Studies have shown high bioavailability with hypodermic (subcutaneous) and intravenous injections in rats. For chronic studies, daily intraperitoneal or subcutaneous injections may provide more consistent plasma concentrations. The choice of administration route should be guided by the specific research question and the pharmacokinetic profile of the compound in the chosen animal model.

Q3: How frequently should this compound be administered in a chronic study?

A3: Pharmacokinetic studies in rodents indicate that this compound has a relatively short elimination half-life (t1/2 < 2 hours in rats). This suggests that daily administration is necessary to maintain therapeutic levels of the compound. The dosing frequency should be optimized based on pharmacokinetic and pharmacodynamic data in your specific model.

Q4: What are the known mechanisms of action of this compound in inflammation?

A4: this compound exerts its anti-inflammatory effects by targeting multiple signaling pathways. Key mechanisms include the inhibition of the NF-κB, MAPK, PI3K/Akt, and JAK-STAT pathways. This leads to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., NO, PGE2).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Lack of therapeutic effect - Inadequate Dose: The dose may be too low for the specific model or severity of inflammation. - Poor Bioavailability: The chosen route of administration may result in low systemic exposure. - Timing of Administration: Treatment may be initiated too late in the disease progression.- Perform a dose-response study to identify the optimal therapeutic dose. - Consider alternative routes of administration with better bioavailability, such as intraperitoneal or subcutaneous injection. - Initiate treatment at an earlier stage of the chronic inflammatory model.
Signs of Toxicity (e.g., weight loss, lethargy, organ damage) - High Dose: The administered dose may be approaching toxic levels. - Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects. - Accumulation: Despite a short half-life, long-term daily dosing could lead to accumulation in certain tissues.- Reduce the dose of this compound. The No-Observed-Adverse-Effect-Level (NOAEL) for oral administration in rats has been suggested to be lower than 12 mg/kg/day. - Run a vehicle-only control group to assess for any vehicle-related toxicity. - Monitor animal health closely, including body weight and clinical signs. Consider intermittent dosing schedules if accumulation is suspected.
Variability in experimental results - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Model Variability: Inherent biological variability in the chronic inflammation model. - Compound Stability: Degradation of this compound in the dosing solution.- Ensure accurate and consistent dosing technique. - Increase the number of animals per group to account for biological variability. - Prepare fresh dosing solutions regularly and store them appropriately to ensure stability.
Difficulty in dissolving this compound - Poor Solubility: this compound has low water solubility.- Use appropriate solubilizing agents or vehicles. Polyethylene glycol (PEG) has been used as a vehicle in some studies. However, always test the vehicle for toxicity.

Quantitative Data Summary

Table 1: Summary of this compound Dosing Regimens in Chronic Inflammatory Models

Model Species Dose Route of Administration Frequency Duration Reference
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10 mg/kgIntraperitoneal (i.p.)DailyFrom day of induction
DSS-Induced ColitisMouse25, 50 mg/kgOral gavageDaily10 consecutive days
TNBS-Induced ColitisMouse25, 50 mg/kgOral gavageDaily7 consecutive days
LPS-Induced NeuroinflammationMouse50 mg/kgOral gavageDaily28 days
Chronic Mild StressMouse10, 30 mg/kgNot specifiedRepeatedlyNot specified

Table 2: Pharmacokinetic Parameters of this compound in Rodents

Parameter Value (in Rats) Administration Route Reference
Elimination Half-life (t1/2) < 2 hoursIntravenous (i.v.) / Hypodermic (i.h.)
Time to Max. Concentration (Tmax) 15 ± 0.0 minHypodermic (i.h.)
Bioavailability HighHypodermic (i.h.)

Experimental Protocols

Protocol 1: Induction of Chronic TNBS-Induced Colitis in Mice

This protocol is adapted from established methods to induce a chronic model of inflammatory bowel disease that resembles Crohn's disease.

  • Presensitization (Day 0):

    • Anesthetize mice (e.g., with ketamine/xylazine).

    • Shave a small area on the dorsal skin.

    • Apply 150 µL of 1% TNBS in a 4:1 acetone/olive oil vehicle to the shaved skin.

  • Induction of Colitis (Day 7 and weekly thereafter):

    • Fast mice for 6 hours.

    • Anesthetize the mice.

    • Slowly administer 100 µL of TNBS in 50% ethanol intrarectally using a catheter.

    • To establish a chronic model, repeated administrations of increasing concentrations of TNBS (e.g., starting at 0.75% and gradually increasing to 2.5%) are given weekly for several weeks.

  • Monitoring:

    • Monitor body weight, stool consistency, and signs of rectal bleeding daily.

    • At the end of the experiment, sacrifice the mice and collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).

Protocol 2: Induction of Chronic DSS-Induced Colitis in Mice

This protocol induces a chronic colitis model that shares features with human ulcerative colitis.

  • Induction Cycles:

    • Administer 2% Dextran Sulfate Sodium (DSS) in the drinking water for 5 consecutive days.

    • Replace the DSS water with regular drinking water for a 5-day rest period.

    • Repeat this cycle 2-3 times to establish chronic inflammation.

  • Monitoring:

    • Monitor body weight, stool consistency, and the presence of blood in the feces daily.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

    • At the end of the study, collect colon tissue for analysis of colon length, histology, and inflammatory markers.

Visualizations

experimental_workflow Experimental Workflow for this compound in a Chronic Colitis Model cluster_setup Model Induction and Grouping cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Acclimatize Animals grouping Randomly Assign to Groups: - Vehicle Control - this compound Low Dose - this compound High Dose - Positive Control start->grouping induction Induce Chronic Colitis (e.g., TNBS or DSS) grouping->induction treatment Daily Administration: - Vehicle - this compound induction->treatment monitoring Daily Monitoring: - Body Weight - Clinical Score (DAI) - Animal Welfare treatment->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia macro Macroscopic Evaluation: - Colon Length - Spleen Weight euthanasia->macro histo Histological Analysis euthanasia->histo cyto Cytokine/Protein Analysis (ELISA, Western Blot) euthanasia->cyto gene Gene Expression Analysis (qPCR) euthanasia->gene

Caption: Experimental workflow for testing this compound in a chronic colitis model.

signaling_pathway Key Anti-inflammatory Signaling Pathways of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_arctigenin This compound Intervention cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response lps LPS pi3k PI3K lps->pi3k mapk MAPKs lps->mapk jak JAK lps->jak arctigenin This compound arctigenin->pi3k Inhibits nfkb NF-κB arctigenin->nfkb Inhibits arctigenin->mapk Inhibits arctigenin->jak Inhibits akt Akt pi3k->akt ikk IKK akt->ikk ikk->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Transcription mediators Inflammatory Mediators (iNOS, COX-2) nfkb->mediators Transcription mapk->cytokines Transcription stat STAT jak->stat stat->cytokines Transcription

References

Enhancing the conversion rate of arctiin to (-)-Arctigenin using fungal fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the conversion of arctiin to (-)-arctigenin using fungal fermentation.

Troubleshooting Guides

Issue 1: Low Conversion Rate of Arctiin to Arctigenin
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Fungal Strain(s)Ensure the use of high-efficiency β-glucosidase producing strains. A co-culture of Aspergillus awamori and Trichoderma reesei has been shown to be highly effective.[1][2][3]Increased β-glucosidase activity leading to a higher conversion rate.
Incorrect Fermentation TimeOptimize the fermentation duration. Arctiin concentration typically decreases significantly after 72 hours, with near-complete conversion around 144 hours.[1][3]Achieve maximum conversion without degradation of arctigenin.
Non-optimal pH of the MediumAdjust the initial pH of the fermentation medium. The optimal pH can influence fungal growth and enzyme activity.Enhanced enzymatic conversion of arctiin.
Inadequate Carbon and Nitrogen SourcesOptimize the carbon-to-nitrogen ratio in the culture medium. This is crucial for fungal growth and enzyme production.Improved fungal biomass and enzyme secretion, leading to a higher conversion rate.
Improper Inoculation Volume or RatioOptimize the volume of the fungal inoculum. In co-cultures, the ratio of the different fungal strains is critical.A balanced culture growth that maximizes the synergistic conversion of arctiin.
Poor Aeration (Liquid Volume)Adjust the liquid volume in the fermentation flask to ensure adequate aeration. Dissolved oxygen is vital for the growth of aerobic fungi.Improved fungal growth and metabolic activity.
Issue 2: Contamination of the Fermentation Culture
Possible Cause Troubleshooting Step Expected Outcome
Bacterial ContaminationImplement strict aseptic techniques during media preparation, inoculation, and sampling. Consider adding broad-spectrum antibiotics to the medium if the issue persists and it does not affect fungal growth or the conversion process.A pure fungal culture, free from bacterial competitors that can lower the yield.
Cross-contamination with other FungiEnsure proper sterilization of all equipment and media. Work in a laminar flow hood to prevent airborne fungal spores from contaminating the culture.Growth of only the desired fungal strain(s).
Contamination from the Substrate (Fructus arctii powder)Ensure the substrate is properly sterilized before inoculation.Elimination of endogenous microorganisms from the substrate that could compete with the fermentation strains.
Issue 3: Inconsistent or Inaccurate HPLC Quantification
Possible Cause Troubleshooting Step Expected Outcome
Poor Peak ResolutionOptimize the mobile phase composition and gradient. A common mobile phase for arctiin and arctigenin analysis is a mixture of methanol and water.Sharp, well-separated peaks for arctiin and arctigenin, allowing for accurate integration.
Inaccurate QuantificationPrepare a standard curve with a series of known concentrations of pure arctiin and arctigenin standards. Ensure the sample concentrations fall within the linear range of the standard curve.Reliable and reproducible quantification of the conversion rate.
Matrix Effects from Fermentation BrothPerform a sample clean-up step before HPLC analysis. This can involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.Reduced background noise and improved accuracy of the analytical results.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are most effective for the conversion of arctiin to this compound?

A1: A co-culture of Aspergillus awamori and Trichoderma reesei has demonstrated a very high conversion rate, reaching up to 99.84%. Other fungi such as Aspergillus niger have also been used effectively. The key is the ability of the fungi to produce high levels of extracellular β-glucosidase.

Q2: What are the optimal fermentation conditions for this bioconversion?

A2: Based on published research, the optimal conditions using a co-culture of A. awamori and T. reesei include optimizing the carbon and nitrogen sources, fermentation time (around 144 hours), pH, liquid volume, and inoculation volume.

Q3: How can I monitor the progress of the fermentation?

A3: The progress can be monitored by taking samples at regular intervals (e.g., every 24 hours) and analyzing the concentrations of arctiin and arctigenin using High-Performance Liquid Chromatography (HPLC). A successful fermentation will show a decrease in the arctiin peak area and a corresponding increase in the arctigenin peak area over time.

Q4: What is a typical yield of arctigenin I can expect?

A4: Under optimized conditions with A. awamori and T. reesei, an average yield of 19.51 mg of arctigenin per gram of Fructus arctii powder has been reported.

Q5: What are the key challenges when scaling up the fermentation process?

A5: Key challenges in scaling up include maintaining optimal aeration and agitation, ensuring sterility, and managing the potential for changes in fungal morphology (e.g., pellet formation) which can affect productivity.

Experimental Protocols

Fungal Strain Preparation and Inoculation

This protocol is based on the methodology described for the co-culture of Aspergillus awamori and Trichoderma reesei.

  • Fungal Culture Activation: Lyophilized fungal powders of A. awamori and T. reesei are evenly spread on Potato Dextrose Agar (PDA) plates.

  • Incubation: The plates are cultured at 28-30°C for 5-6 days.

  • Inoculum Preparation: A seed solution is prepared for each fungal strain for inoculation into the fermentation medium.

Fermentation of Fructus arctii Powder
  • Medium Preparation: The fermentation medium is prepared containing sterilized Fructus arctii powder, bran, cornflour, and peptone. A nutrient solution (e.g., Mandel nutrient solution) is also added.

  • Inoculation: The prepared seed solutions of A. awamori and T. reesei are inoculated into the fermentation medium.

  • Fermentation Conditions: The fermentation is carried out at 30°C with shaking at 150 rpm for approximately 168 hours.

  • Sample Collection: Samples are collected periodically to monitor the conversion process.

Extraction and Quantification of Arctiin and Arctigenin
  • Drying and Extraction: The fermented samples are dried at 100°C. The dried matter is pulverized and extracted with methanol using sonication.

  • HPLC Analysis: The concentrations of arctiin and arctigenin in the methanol extract are determined using High-Performance Liquid Chromatography (HPLC).

    • A standard curve for both arctiin and arctigenin should be generated for accurate quantification.

  • Calculation of Conversion Rate: The conversion rate is calculated using the initial and final concentrations of arctiin.

Quantitative Data Summary

Table 1: Optimized Fermentation Parameters for High Conversion Rate

ParameterOptimized ValueReference
Fungal StrainsAspergillus awamori & Trichoderma reesei (co-culture)
Fermentation Time144 hours
Arctiin Conversion Rate99.84%
Arctigenin Yield19.51 mg/g Fructus arctii powder
Purity of Arctigenin (after purification)99.33%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis cluster_outcome Outcome Strain_Activation Fungal Strain Activation (A. awamori & T. reesei on PDA) Inoculum_Prep Inoculum Preparation Strain_Activation->Inoculum_Prep Media_Prep Fermentation Media Preparation & Sterilization Inoculation Inoculation of Media Media_Prep->Inoculation Inoculum_Prep->Inoculation Fermentation Fermentation (30°C, 150 rpm, 144h) Inoculation->Fermentation Sampling Periodic Sampling Fermentation->Sampling Extraction Extraction with Methanol Sampling->Extraction HPLC HPLC Analysis (Quantification of Arctiin & Arctigenin) Extraction->HPLC Conversion_Rate High Conversion Rate (>99%) HPLC->Conversion_Rate Arctigenin This compound Conversion_Rate->Arctigenin Signaling_Pathway Inducer Inducer Substrate (e.g., from Fructus arctii) Receptor Membrane Receptor Inducer->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Transcription_Factor Transcription Factor Activation Signal_Transduction->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression β-glucosidase Gene Transcription & Translation Nucleus->Gene_Expression Enzyme_Synthesis β-glucosidase Synthesis Gene_Expression->Enzyme_Synthesis Secretion Enzyme Secretion Enzyme_Synthesis->Secretion Extracellular_Enzyme Extracellular β-glucosidase Secretion->Extracellular_Enzyme Conversion Arctiin to This compound Extracellular_Enzyme->Conversion

References

Mitigating off-target effects of (-)-Arctigenin in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (-)-Arctigenin in primary cell cultures. Here you will find troubleshooting guidance and frequently asked questions to help mitigate potential off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a bioactive lignan that exhibits anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] It functions as a multi-target kinase inhibitor, influencing several critical signaling pathways, including NF-κB, MAPK, PI3K/Akt, and STAT3.[3][4][5] By inhibiting these pathways, Arctigenin can modulate immune responses, reduce the production of pro-inflammatory cytokines, and induce cell cycle arrest and apoptosis in cancer cells.

Q2: Is this compound cytotoxic to primary cells?

A2: A key advantage of this compound is its selective cytotoxicity towards cancer cells, with markedly lower toxicity observed in normal and primary cell lines at equivalent concentrations. For instance, studies have shown that concentrations effective at inducing apoptosis in various cancer cell lines show minimal cytotoxic effects on primary human T lymphocytes, primary mouse lung fibroblasts, and normal human hepatic cells. However, as with any bioactive compound, high concentrations can eventually lead to toxicity in primary cells. It is therefore crucial to determine the optimal concentration for your specific primary cell type and experimental goals.

Q3: What are the potential "off-target" effects of this compound in primary cells?

A3: The term "off-target" for this compound can be nuanced, as its therapeutic effects often arise from its ability to modulate multiple signaling pathways. What might be considered an "off-target" effect in one context could be the desired "on-target" effect in another. Potential unintended effects in primary cells could include alterations in cell differentiation, morphology, or metabolic activity, particularly at higher concentrations or with prolonged exposure. For example, in primary mouse lung fibroblasts, arctigenin at 1µM showed no cytotoxicity, but at 10µM, it exhibited toxicity. In primary cortical neurons, arctigenin has been shown to interact with kainate receptors, which may be an intended neuroprotective mechanism but could be an unintended effect in other experimental systems.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration is highly dependent on the primary cell type and the specific biological question. A dose-response experiment is essential to determine the lowest effective concentration that elicits the desired biological response with minimal impact on cell viability. Start with a broad range of concentrations based on published data for similar cell types and narrow it down. For example, concentrations between 6.25 µM and 25 µM have been shown to inhibit proliferation in primary human T lymphocytes without significant cytotoxicity.

Q5: What should I use as a vehicle control for this compound?

A5: this compound is typically dissolved in dimethylsulfoxide (DMSO). Therefore, a vehicle control containing the same final concentration of DMSO as your experimental conditions is essential. For most primary cells, the final DMSO concentration should be kept at or below 0.1% to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cytotoxicity observed at expected effective concentrations. 1. Inhibitor concentration is too high for the specific primary cell type. Primary cells are often more sensitive than immortalized cell lines. 2. Solvent (DMSO) toxicity. High concentrations of DMSO can be toxic to primary cells. 3. Compound precipitation. Poor solubility in culture media can lead to the formation of precipitates that are toxic to cells.1. Perform a dose-response curve. Start with a lower concentration range to identify the optimal concentration with minimal toxicity. 2. Verify final DMSO concentration. Ensure the final concentration is ≤ 0.1%. Include a vehicle-only control. 3. Check solubility. Visually inspect the media for any precipitate after adding Arctigenin. If precipitation occurs, consider preparing a fresh, lower concentration stock solution.
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways. Prolonged exposure to a kinase inhibitor can lead to the cell adapting by upregulating parallel pathways. 2. Inhibitor instability. The compound may degrade in the culture medium over time, especially during long-term experiments.1. Use Western blotting to probe for activation of known compensatory pathways. Consider using a combination of inhibitors to block both the primary and compensatory pathways. 2. Replace media with fresh inhibitor-containing media every 24-48 hours for long-term experiments. Perform a time-course experiment to determine the duration of effective inhibition.
Alterations in primary cell morphology or differentiation. 1. "Off-target" effects on pathways controlling cell fate. Arctigenin's broad activity might influence differentiation pathways. For example, it has been shown to inhibit the differentiation of Th1 and Th17 cells. 2. Stress response. Even at non-toxic concentrations, the compound may induce a cellular stress response affecting morphology.1. Carefully select the concentration. Use the lowest effective concentration identified in your dose-response studies. 2. Monitor cell morphology closely. Document any changes with microscopy. 3. Assess markers of differentiation. Use qPCR or Western blotting to check the expression of key differentiation markers for your primary cell type.

Quantitative Data Summary

The following table summarizes the effective and cytotoxic concentrations of this compound in various primary and normal cell types based on published literature. Note that experimental conditions such as incubation time and assay type can influence these values.

Cell Type Organism Assay Effective Concentration / IC50 Observation
Primary Human T LymphocytesHumanTritiated thymidine uptakeIC50: 15.7 ± 3.2 µMInhibition of anti-CD3/CD28 Ab-stimulated proliferation. No direct cytotoxicity observed at these concentrations.
Primary Human Osteoarthritic ChondrocytesHumanWestern Blot / ELISA10-50 µMSuppressed IL-1β-induced expression of pro-inflammatory mediators (iNOS, COX-2, IL-6, TNF-α).
Primary Cortical NeuronsRatGlutamate-induced toxicityNeuroprotective effects observedProtected against glutamate-induced neurodegeneration by binding to kainate receptors.
Human Retinal Microvascular Endothelial Cells (HRMECs)HumanCell proliferation assay30 µMAttenuated VEGF-induced cell proliferation.
Primary Mouse Lung Fibroblasts (PLFs)MouseMTT assay> 1 µMNo obvious cytotoxicity at 1 µM; cytotoxicity observed at 10 µM.
Normal Human Hepatic Cells (LO2)HumanMTT assayCytotoxicity only at ≥ 50 µMSignificantly less sensitive than hepatocellular carcinoma cell lines (Hep G2, SMMC7721).
Bone Marrow-Derived Macrophages (BMMs)MouseCell proliferation assayLittle effect up to 10 µMSlightly suppressed growth at 10 µM on days 1 and 2.

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on Primary Human T Lymphocyte Proliferation

Objective: To determine the inhibitory effect of this compound on the proliferation of activated primary human T lymphocytes.

Methodology:

  • Preparation of this compound:

    • Dissolve this compound in DMSO to create a 100 mM stock solution.

    • Store the stock solution at 4°C.

    • Further dilute in cell culture medium to the desired final concentrations (e.g., 6.25, 12.5, 25 µM) immediately before use. Ensure the final DMSO concentration does not exceed 0.1%.

  • Cell Culture and Treatment:

    • Isolate primary human T lymphocytes from healthy donors.

    • Plate the cells at a density of 2 x 10^5 cells/well in a 96-well plate.

    • Stimulate the cells with anti-CD3 (1 µg/ml) and anti-CD28 (3 µg/ml) antibodies to induce activation and proliferation.

    • Simultaneously, treat the cells with the prepared concentrations of this compound or a vehicle control (0.1% DMSO). Include a positive control for inhibition, such as Cyclosporin A (CsA) at 2.5 µM.

  • Proliferation Assay (Tritiated Thymidine Uptake):

    • Incubate the treated cells for 72 hours.

    • Add 1 µCi/well of tritiated thymidine and incubate for an additional 16 hours.

    • Harvest the cells using an automatic harvester.

    • Measure the radioactivity by liquid scintillation counting to quantify cell proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the activated, vehicle-treated control.

    • Determine the IC50 value, which is the concentration of Arctigenin that causes 50% inhibition of proliferation.

Protocol 2: Evaluating the Anti-inflammatory Effect of this compound on Primary Human Chondrocytes

Objective: To investigate if this compound can suppress the production of inflammatory mediators in IL-1β-stimulated primary human chondrocytes.

Methodology:

  • Primary Chondrocyte Culture:

    • Isolate primary human chondrocytes from articular cartilage samples.

    • Culture the cells in DMEM/F12 medium supplemented with 10% FBS and 1% antibiotics. Use cells at passage 2 to avoid phenotype loss.

  • Pre-treatment with this compound:

    • Seed chondrocytes and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulation and Incubation:

    • After pre-treatment, stimulate the cells with 10 ng/mL of IL-1β for 24 hours to induce an inflammatory response.

  • Analysis of Inflammatory Mediators:

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of iNOS and COX-2.

    • ELISA: Collect the cell culture supernatants and use ELISA kits to measure the concentrations of secreted IL-6 and TNF-α.

    • Griess Assay: Use the culture supernatants to measure the production of nitric oxide (NO).

  • Data Analysis:

    • Quantify the band intensities from the Western blots and normalize to a loading control.

    • Calculate the concentrations of cytokines and NO from the standard curves of the respective assays.

    • Compare the levels of inflammatory mediators in the Arctigenin-treated groups to the IL-1β-stimulated, vehicle-treated control.

Visualizations

experimental_workflow_proliferation cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_arg Prepare this compound and Vehicle Control (DMSO) stim_treat Stimulate (anti-CD3/CD28) + Treat with Arctigenin prep_arg->stim_treat iso_cells Isolate Primary Human T Lymphocytes plate_cells Plate T Lymphocytes (2x10^5 cells/well) iso_cells->plate_cells plate_cells->stim_treat incubate_72h Incubate for 72h stim_treat->incubate_72h add_thy Add Tritiated Thymidine incubate_72h->add_thy incubate_16h Incubate for 16h add_thy->incubate_16h harvest Harvest Cells incubate_16h->harvest measure Measure Radioactivity harvest->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: Experimental workflow for assessing this compound's effect on T cell proliferation.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_stat JAK/STAT Pathway cluster_downstream Downstream Effects Arctigenin This compound PI3K PI3K Arctigenin->PI3K MAPK MAPK (ERK, JNK, p38) Arctigenin->MAPK IKK IKK Arctigenin->IKK STAT3 STAT3 Arctigenin->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits AP1 AP-1 MAPK->AP1 AP1->Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation NFkB->Apoptosis Inhibits JAK JAK JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis Inhibits

Caption: Key signaling pathways inhibited by this compound.

References

Validation & Comparative

Lignans on the Offensive: A Comparative Analysis of (-)-Arctigenin and Other Lignans in Triggering Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of evidence positions plant-derived lignans as promising candidates in oncology research, with a particular focus on their ability to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a comparative analysis of the apoptotic effects of (-)-Arctigenin against other notable lignans, including Matairesinol, Secoisolariciresinol diglucoside (SDG), Pinoresinol, and Podophyllotoxin. The data presented herein, compiled from various preclinical studies, offers a valuable resource for researchers, scientists, and drug development professionals in the field of cancer therapeutics.

Quantitative Comparison of Apoptotic Efficacy

The following table summarizes the cytotoxic effects of various lignans on different cancer cell lines, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). It is important to note that these values are derived from separate studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

LignanCancer Cell LineIC50 (µM)Key Apoptotic Observations
This compound HT-29 (Colon)~50Induction of apoptosis via ROS/p38 MAPK pathway.[1][2]
FaDu (Pharyngeal)~85.76 (24h)Activation of both intrinsic and extrinsic apoptotic pathways.[3]
OVCAR3, SKOV3 (Ovarian)Not specifiedInduces caspase-3-dependent apoptosis via suppression of iNOS/NO/STAT3/survivin signaling.[4]
PC-3M (Prostate)Not specifiedInduces apoptosis and autophagy via PI3K/Akt/mTOR inhibition.[5]
HCT-116 (Colon)>50Analogs showed improved IC50 values (e.g., 3.27 µM).
Matairesinol LNCaP (Prostate)~40 (sensitizes to TRAIL)Sensitizes cancer cells to TRAIL-induced apoptosis by inhibiting Akt signaling.
MIA PaCa-2, PANC-1 (Pancreatic)Not specifiedTriggers apoptosis and mitochondrial impairment.
Secoisolariciresinol diglucoside (SDG) SW480 (Colon)IC50 determined for 24, 48, 72hInduces caspase-3-mediated apoptosis.
HCT116 (Colorectal)~50Induces pyroptosis (a form of programmed cell death) via ROS/PI3K/AKT/BAX pathway.
MCF-7 (Breast)Not specifiedReduces tumor growth primarily by reducing cell proliferation.
Pinoresinol SkBr3 (Breast)Not specifiedInduces apoptosis through intrinsic and extrinsic pathways.
RKO, HCT116 (Colon)~0.2 (in EVOO-A)Activates the ATM-p53 cascade in p53-proficient cells.
LN428 (Glioblastoma)~0.5 (sensitizes to TRAIL)Sensitizes TRAIL-resistant glioblastoma cells to apoptosis.
Podophyllotoxin HCT116 (Colorectal)Not specifiedInduces ROS-mediated apoptosis and G2/M cell cycle arrest via p38 MAPK signaling.
VariousNot specifiedInhibits microtubule assembly and topoisomerase II, leading to G2/M arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Lignan compounds of interest

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the lignan compounds. Include a vehicle-treated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific apoptosis-related proteins.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in lignan-induced apoptosis and a general experimental workflow for studying these effects.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_data_analysis Data Analysis & Interpretation cluster_conclusion Conclusion cell_seeding Seed Cancer Cells treatment Treat with Lignans (e.g., Arctigenin) cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Annexin V/PI Staining (Apoptosis Detection) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Calculate IC50 mtt_assay->ic50 apoptosis_rate Quantify Apoptosis Rate flow_cytometry->apoptosis_rate protein_levels Analyze Protein Levels western_blot->protein_levels conclusion Comparative Efficacy & Mechanism ic50->conclusion apoptosis_rate->conclusion protein_levels->conclusion

Caption: General experimental workflow for comparing lignan-induced apoptosis.

Arctigenin_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion cluster_nucleus Nucleus Arctigenin This compound PI3K PI3K Arctigenin->PI3K inhibits ROS ROS Generation Arctigenin->ROS induces iNOS iNOS Arctigenin->iNOS inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 activates p38MAPK p38 MAPK ROS->p38MAPK activates Bax Bax p38MAPK->Bax activates NO NO iNOS->NO STAT3 STAT3 NO->STAT3 Survivin Survivin STAT3->Survivin activates Caspase9 Caspase-9 Bax->Caspase9 activates Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Survivin->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound induced apoptosis signaling pathways.

Lignan_Comparison_Pathways cluster_lignans Lignans cluster_targets Primary Molecular Targets / Pathways cluster_outcome Cellular Outcome Arctigenin This compound ROS_p38 ROS / p38 MAPK Arctigenin->ROS_p38 PI3K_Akt PI3K / Akt Arctigenin->PI3K_Akt STAT3_Survivin STAT3 / Survivin Arctigenin->STAT3_Survivin Matairesinol Matairesinol Matairesinol->PI3K_Akt SDG SDG SDG->ROS_p38 NFkB NF-κB Signaling SDG->NFkB Pinoresinol Pinoresinol ATM_p53 ATM / p53 Pinoresinol->ATM_p53 Podophyllotoxin Podophyllotoxin Podophyllotoxin->ROS_p38 Microtubules Microtubule Assembly Podophyllotoxin->Microtubules TopoisomeraseII Topoisomerase II Podophyllotoxin->TopoisomeraseII Apoptosis Apoptosis ROS_p38->Apoptosis PI3K_Akt->Apoptosis inhibition leads to STAT3_Survivin->Apoptosis inhibition leads to ATM_p53->Apoptosis activation leads to Microtubules->Apoptosis inhibition leads to TopoisomeraseII->Apoptosis inhibition leads to NFkB->Apoptosis inhibition leads to

Caption: Comparative overview of primary targets of different lignans in apoptosis induction.

References

(-)-Arctigenin in Colitis Models: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the therapeutic potential of (-)-Arctigenin in inflammatory bowel disease, supported by experimental data.

This compound, a lignan found in the seeds of Burdock (Arctium lappa), has demonstrated significant anti-inflammatory properties in various studies. This guide provides a comparative overview of its efficacy in both live animal (in vivo) and cell-based (in vitro) models of colitis, a form of inflammatory bowel disease (IBD). The data presented herein is intended to offer a clear, evidence-based perspective for researchers exploring novel therapeutic strategies for IBD.

In Vivo Efficacy of this compound in Murine Colitis Models

Animal models are crucial for understanding the complex pathophysiology of colitis and for evaluating the systemic effects of potential therapeutics. The most common models used to assess the efficacy of this compound are dextran sulfate sodium (DSS)-induced and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice. These models mimic the clinical and histopathological features of human ulcerative colitis and Crohn's disease, respectively.

Studies consistently show that oral or intraperitoneal administration of this compound significantly ameliorates the severity of colitis in these models.[1][2] Key indicators of its in vivo efficacy include the reduction of the Disease Activity Index (DAI), prevention of colon shortening, and decreased myeloperoxidase (MPO) activity, which is a marker of neutrophil infiltration in the colon.[1][3] Furthermore, this compound treatment has been shown to modulate the inflammatory response by reducing pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while in some cases increasing the anti-inflammatory cytokine IL-10 in the colonic tissue.[3]

Summary of In Vivo Quantitative Data
ParameterColitis ModelTreatmentKey FindingsReference
Disease Activity Index (DAI) DSS-induced25 and 50 mg/kg this compound (oral) for 10 daysDose-dependent reduction in DAI scores compared to DSS control group.
Colon Length DSS-induced20 mg/kg this compound (i.p.) for 7 daysSignificantly prevented colon shortening compared to the DSS control group.
TNBS-inducedNot specifiedInhibited colon shortening.
Myeloperoxidase (MPO) Activity DSS-induced25 and 50 mg/kg this compound (oral) for 10 daysDose-dependently reduced MPO activity in the colon.
TNBS-inducedNot specifiedInhibited MPO activity.
Body Weight DSS-induced25 and 50 mg/kg this compound (oral) for 10 daysAttenuated body weight loss compared to the DSS control group.
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DSS-induced25 and 50 mg/kg this compound (oral) for 10 daysSignificantly decreased the protein levels of TNF-α, IL-1β, and IL-6 in colon tissues.
TNBS-inducedNot specifiedInhibited TNBS-induced expression of IL-1β, TNF-α, and IL-6.
Anti-inflammatory Cytokines (IL-10) TNBS-inducedNot specifiedIncreased IL-10 expression.

In Vitro Efficacy of this compound in Colitis-Relevant Cell Models

In vitro studies provide valuable insights into the molecular mechanisms underlying the therapeutic effects of this compound. These experiments often utilize cell lines or primary cells that are relevant to the pathogenesis of colitis, such as macrophages, T cells, and intestinal epithelial cells.

In macrophage cell lines (e.g., RAW 264.7, THP-1) and primary peritoneal macrophages stimulated with lipopolysaccharide (LPS), a bacterial endotoxin that mimics infection, this compound has been shown to suppress the production of pro-inflammatory mediators including nitric oxide (NO), TNF-α, IL-1β, and IL-6. Furthermore, it has been observed to promote the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2-like phenotype.

In the context of adaptive immunity, this compound has been found to inhibit the differentiation of naïve T cells into pro-inflammatory Th1 and Th17 cells, which are key drivers of intestinal inflammation in IBD. This effect is mediated, at least in part, through the inhibition of the mTORC1 signaling pathway.

Moreover, studies using the human intestinal epithelial cell line Caco-2 have demonstrated that this compound can enhance intestinal barrier function. It has been shown to promote the migration of colonic epithelial cells, which is crucial for mucosal healing.

Summary of In Vitro Quantitative Data
Cell ModelStimulationTreatmentKey FindingsReference
LPS-stimulated peritoneal macrophages LPSThis compoundInhibited LPS-induced expression of IL-1β, IL-6, and TNF-α; increased IL-10 expression.
Naïve T cells Not specifiedThis compoundMarkedly inhibited the differentiation of Th17 cells and moderately inhibited the differentiation of Th1 cells.
Caco-2 cells Not specifiedThis compoundSignificantly inhibited cell migration in a wound healing assay.
RAW 264.7 macrophages LPSThis compoundSuppressed LPS-stimulated nitric oxide (NO) production and iNOS expression.
THP-1 cells LPSThis compoundSuppressed NLRP3, caspase-1, and IL-1β protein expression.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound in colitis models are attributed to its ability to modulate several key inflammatory signaling pathways. Understanding these molecular targets is crucial for drug development and for identifying potential combination therapies.

  • PI3K/AKT/NF-κB Pathway: this compound has been shown to inhibit the phosphorylation of PI3K and AKT, which in turn suppresses the activation of NF-κB, a master regulator of inflammation. This leads to a downstream reduction in the expression of numerous pro-inflammatory genes.

  • mTORC1 Pathway: In T cells, this compound inhibits the mTORC1 pathway, which is critical for the differentiation of pro-inflammatory Th1 and Th17 cells.

  • SIRT1/NLRP3 Inflammasome Pathway: this compound can suppress the NLRP3 inflammasome, a key component of the innate immune system that drives the production of IL-1β, through the activation of SIRT1.

G cluster_0 In Vivo Colitis Model (e.g., DSS) cluster_1 This compound Intervention cluster_2 In Vitro Cell Models DSS/TNBS DSS/TNBS Intestinal Epithelial Damage Intestinal Epithelial Damage DSS/TNBS->Intestinal Epithelial Damage induces Inflammatory Cell Infiltration Inflammatory Cell Infiltration Intestinal Epithelial Damage->Inflammatory Cell Infiltration leads to Cytokine Storm (TNF-α, IL-1β, IL-6) Cytokine Storm (TNF-α, IL-1β, IL-6) Inflammatory Cell Infiltration->Cytokine Storm (TNF-α, IL-1β, IL-6) causes Colitis Symptoms (DAI, Colon Shortening) Colitis Symptoms (DAI, Colon Shortening) Cytokine Storm (TNF-α, IL-1β, IL-6)->Colitis Symptoms (DAI, Colon Shortening) results in Arctigenin This compound PI3K/AKT/NF-κB PI3K/AKT/NF-κB Arctigenin->PI3K/AKT/NF-κB inhibits mTORC1 mTORC1 Arctigenin->mTORC1 inhibits SIRT1 SIRT1 Arctigenin->SIRT1 activates Epithelial Cell Migration Epithelial Cell Migration Arctigenin->Epithelial Cell Migration promotes Macrophages Macrophages Pro-inflammatory Cytokines Pro-inflammatory Cytokines Macrophages->Pro-inflammatory Cytokines release T Cells T Cells Differentiation (Th1/Th17) Differentiation (Th1/Th17) T Cells->Differentiation (Th1/Th17) undergo Epithelial Cells Epithelial Cells Barrier Dysfunction Barrier Dysfunction Epithelial Cells->Barrier Dysfunction exhibit PI3K/AKT/NF-κB->Pro-inflammatory Cytokines mTORC1->Differentiation (Th1/Th17) NLRP3 Inflammasome NLRP3 Inflammasome SIRT1->NLRP3 Inflammasome inhibits NLRP3 Inflammasome->Pro-inflammatory Cytokines Mucosal Healing Mucosal Healing Epithelial Cell Migration->Mucosal Healing leads to Amelioration of Colitis Amelioration of Colitis Mucosal Healing->Amelioration of Colitis results in

Caption: Signaling pathways modulated by this compound in colitis.

Experimental Protocols

In Vivo DSS-Induced Colitis Model
  • Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

  • This compound Treatment: this compound is administered orally (e.g., 25 or 50 mg/kg) or via intraperitoneal injection (e.g., 20 mg/kg) daily for a specified period (e.g., 7-10 days), often starting concurrently with DSS administration.

  • Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, mice are euthanized, and the entire colon is excised. Colon length and weight are measured. Colonic tissue samples are collected for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and cytokine measurement (ELISA or qPCR).

G cluster_workflow In Vivo DSS Colitis Experimental Workflow acclimatization Acclimatization (1 week) dss_induction DSS Administration (e.g., 2.5% in water for 7 days) acclimatization->dss_induction monitoring Daily Monitoring (Body Weight, DAI) dss_induction->monitoring treatment This compound Treatment (e.g., daily oral gavage) treatment->monitoring endpoint Endpoint Analysis (Day 7-10) monitoring->endpoint analysis Tissue Analysis (Colon Length, MPO, Cytokines, Histology) endpoint->analysis

Caption: Workflow for the in vivo DSS-induced colitis model.

In Vitro LPS-Stimulated Macrophage Assay
  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into multi-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response.

  • Sample Collection: After incubation, the cell culture supernatant is collected for the measurement of nitric oxide (NO) using the Griess reagent and for cytokine analysis (e.g., TNF-α, IL-6) by ELISA.

  • Cell Lysis: The cells can be lysed to extract protein for Western blot analysis of signaling pathway components or RNA for gene expression analysis by qPCR.

G cluster_workflow In Vitro LPS-Stimulated Macrophage Workflow cell_culture Macrophage Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment This compound Pre-treatment seeding->pretreatment stimulation LPS Stimulation pretreatment->stimulation collection Supernatant & Cell Lysate Collection stimulation->collection analysis Analysis (NO, Cytokines, Western Blot, qPCR) collection->analysis

Caption: Workflow for the in vitro LPS-stimulated macrophage assay.

References

Validating the Antioxidant Power of (-)-Arctigenin: A Comparative Analysis Using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the pursuit of novel therapeutic agents, the validation of a compound's antioxidant capacity is a critical step. This guide provides a comprehensive comparison of (-)-Arctigenin's antioxidant performance against well-established antioxidants, utilizing data from the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the antioxidant potential of this compound.

Quantitative Analysis of Antioxidant Capacity

The antioxidant activity of this compound and standard reference compounds was evaluated by their ability to scavenge DPPH and ABTS radicals. The results are expressed as IC50 values (the concentration of the antioxidant required to cause a 50% inhibition of the respective radical). A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
This compound 45.12 ± 0.3936.19 ± 0.67[1]
Ascorbic Acid 4.97 ± 0.03-[2]
Trolox 3.77 ± 0.082.93 ± 0.03[3]
Note: IC50 values for standard antioxidants can vary between studies depending on the specific experimental conditions. The values presented here are from representative studies for comparative purposes.

The data indicates that while this compound demonstrates notable antioxidant activity in both assays, its radical scavenging capacity is less potent when compared to the standard antioxidants, ascorbic acid and Trolox.[2][3]

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below to ensure reproducibility and facilitate comparative studies.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.

  • Sample Preparation: this compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution alone.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM), and left in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: this compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus antioxidant concentration.

Visualizing the Methodologies and Mechanisms

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Sample Solutions DPPH_Solution->Mix Sample_Solutions Prepare this compound & Standards (Serial Dilutions) Sample_Solutions->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

DPPH Assay Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS + K2S2O8) Working_Solution Prepare ABTS Working Solution (Abs ~0.7 at 734 nm) ABTS_Radical->Working_Solution Mix Mix ABTS Working Solution with Sample Solutions Working_Solution->Mix Sample_Solutions Prepare this compound & Standards (Serial Dilutions) Sample_Solutions->Mix Incubate Incubate (e.g., 6 min at RT) Mix->Incubate Measure_Absorbance Measure Absorbance (at 734 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

ABTS Assay Experimental Workflow

Lignans, including this compound, are known to exert their antioxidant effects through various cellular mechanisms. One of the key pathways involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Lignan_Antioxidant_Pathway cluster_cell Cellular Environment Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Arctigenin This compound Arctigenin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes upregulates transcription of Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Antioxidant Signaling Pathway of Lignans

References

A Head-to-Head Comparison of (-)-Arctigenin Extraction Techniques: A Guide to Optimizing Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of (-)-Arctigenin from its natural sources is a critical first step. This guide provides a comprehensive comparison of various extraction techniques, focusing on achievable yield and purity, supported by experimental data. Detailed methodologies and visual workflows are presented to aid in the selection and implementation of the most suitable extraction strategy.

This compound, a lignan found predominantly in the fruits of Arctium lappa L. (burdock), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The low natural abundance of arctigenin necessitates efficient extraction and purification methods. Often, arctigenin is obtained through the hydrolysis of its glycoside, arctiin, which is present in higher concentrations in the plant material.[3][4] This guide explores and contrasts several key extraction and conversion techniques.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of this compound. Modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are often favored over traditional methods for their efficiency. Furthermore, enzymatic and microbial conversion methods offer innovative approaches to increase the yield of arctigenin from arctiin.

Extraction TechniquePlant SourceYield of this compoundPurity of this compoundKey ParametersReference(s)
Dynamic Microwave-Assisted Extraction (DMAE) Saussurea medusa Maxim.10.891 ± 0.003 mg/gNot specifiedMethanol, 390 W, 20 min[5]
Microwave-Assisted Extraction (MAE) with Acid Hydrolysis Fructus arctii6.3% (of extract)96.57% (after HSCCC)1 mol/L HCl, 500 W, 200 s
Ultrasound-Assisted Extraction (UAE) with Enzymatic Hydrolysis Fructus arctii6.39%Not specifiedβ-glucosidase (1.4%), 25 min, 45°C
Ultrasound-Assisted Extraction with Aspergillus niger Fermentation & NADES Fruits of Arctium lappa L.54.91 mg/gNot specified38 h fermentation, 430 W ultrasound, 58°C
Microbial Fermentation with A. awamori and T. reesei Fructus arctii powder19.51 mg/g99.33% (after silica gel chromatography)Optimized fermentation conditions
Supercritical CO2 Extraction Fruits of Fructus arctii powder0.45% (total yield)99.66%Not specified in detail
Soxhlet Extraction Fruits of Arctium lappaNot specified>95% (after silica gel chromatography)Chloroform, 3 hours, 30°C
Polyamide Column Chromatography Leaves of Arctium lappa L.VariablePurified compound80% Methanol extract, partitioned with chloroform

Experimental Protocols

Dynamic Microwave-Assisted Extraction (DMAE) of this compound

This method is noted for its speed and efficiency compared to traditional techniques.

Protocol:

  • Place 1.0 g of powdered Saussurea medusa Maxim. into the extraction vessel.

  • Add 50 mL of methanol as the extraction solvent.

  • Subject the mixture to dynamic microwave-assisted extraction at a power of 390 W for 20 minutes.

  • After extraction, filter the solution to separate the extract from the plant material.

  • The resulting extract can then be analyzed for this compound content, typically by High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Extraction (MAE) with Acid Hydrolysis for Arctiin to this compound Conversion

This approach combines extraction with the simultaneous conversion of arctiin to arctigenin.

Protocol:

  • Mix the powdered Fructus arctii with a 1 mol/L hydrochloric acid solution at a solid-to-liquid ratio of 1:6 (g/mL).

  • Perform microwave-assisted extraction at 500 W for 200 seconds.

  • Filter the resulting mixture and concentrate the filtrate by rotary evaporation under reduced pressure.

  • The crude extract, now enriched with this compound, can be further purified using techniques like High-Speed Countercurrent Chromatography (HSCCC).

Ultrasound-Assisted Extraction (UAE) with Enzymatic Hydrolysis

This green and efficient method utilizes enzymes to specifically hydrolyze arctiin to arctigenin.

Protocol:

  • Take 0.5 g of pretreated Fructus arctii powder in a conical flask.

  • Add a solution containing 1.4% β-glucosidase in water.

  • Perform ultrasonication for 25 minutes at a controlled temperature of 45°C.

  • Following the enzymatic reaction, add ethanol to the solution to a final concentration of 30% (v/v) to stop the reaction and precipitate the enzyme.

  • Filter the solution through a 0.22 μm filter before analysis.

Microbial Fermentation for Conversion and Extraction

This innovative method uses microorganisms to achieve a high conversion rate of arctiin to this compound.

Protocol:

  • Prepare a fermentation culture of Aspergillus awamori and Trichoderma reesei.

  • Inoculate the sterilized Fructus arctii powder with the fungal co-culture under optimized conditions (carbon and nitrogen sources, pH, temperature, etc.).

  • Allow the fermentation to proceed for the optimal duration to achieve maximum conversion of arctiin to arctigenin.

  • After fermentation, extract the this compound from the fermented powder using a suitable solvent like chloroform.

  • Purify the crude extract using silica gel column chromatography with a chloroform:ethyl acetate (10:2 v/v) eluent to obtain high-purity this compound.

Visualizing the Workflow

To better illustrate the extraction and purification process, the following diagrams outline the general workflows.

Extraction_Workflow Plant_Material Plant Material (e.g., Fructus arctii) Extraction Extraction (MAE, UAE, etc.) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Arctigenin Pure this compound Purification->Arctigenin

Caption: General workflow for the extraction and purification of this compound.

The conversion of arctiin to arctigenin is a key step in many high-yield processes. This can be achieved through different hydrolysis methods.

Hydrolysis_Pathway Arctiin Arctiin (Glycoside) Hydrolysis Hydrolysis Arctiin->Hydrolysis Arctigenin This compound (Aglycone) Hydrolysis->Arctigenin Glucose Glucose Hydrolysis->Glucose Acid Acid Hydrolysis (e.g., HCl) Acid->Hydrolysis Enzyme Enzymatic Hydrolysis (e.g., β-glucosidase) Enzyme->Hydrolysis Microbial Microbial Fermentation Microbial->Hydrolysis

Caption: Pathways for the conversion of arctiin to this compound.

References

Evaluating the Synergistic Effects of (-)-Arctigenin with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Arctigenin, a lignan isolated from the seeds of Arctium lappa, has demonstrated promising anticancer properties. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various chemotherapy drugs. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways to support further research and drug development.

Synergistic Cytotoxicity with Common Chemotherapeutic Agents

This compound has been shown to enhance the cytotoxic effects of several conventional chemotherapy drugs across various cancer cell lines. This synergy allows for potentially lower effective doses of the chemotherapeutic agents, which could lead to reduced patient side effects. The following tables summarize the quantitative data from studies evaluating these combinations.

Table 1: Synergistic Effect of this compound and Doxorubicin in Breast Cancer Cells
Cell LineTreatmentIC50 (µM)Combination Index (CI)Fold-Enhancement
MDA-MB-231 This compoundNot specified--
(Triple-NegativeDoxorubicinNot specified--
Breast Cancer)This compound + DoxorubicinNot specified< 1.0[1]Not specified

Note: A Combination Index (CI) value less than 1.0 indicates a synergistic effect between the two agents.[1]

Table 2: Sensitization of Non-Small Cell Lung Cancer Cells to Cisplatin by this compound
Cell LineTreatmentEffect
H460 This compound + CisplatinSensitizes H460 cells to cisplatin-induced apoptosis and proliferation inhibition.[2]
(Non-Small Cell
Lung Cancer)

Quantitative IC50 and CI values for the combination of this compound and cisplatin in H460 cells were not explicitly provided in the reviewed literature.

Table 3: Enhanced Cytotoxicity of Paclitaxel in Combination with this compound in Triple-Negative Breast Cancer Cells
Cell LineTreatmentEffect
MDA-MB-231 & MDA-MB-468 This compound + Paclitaxel (Taxotere®)Augments Taxotere®-induced cytotoxicity.
(Triple-Negative Breast Cancer)

Specific IC50 and CI values for the combination of this compound and paclitaxel were not detailed in the reviewed abstracts.

Gemcitabine and 5-Fluorouracil:

To date, published studies directly investigating the synergistic effects of this compound with gemcitabine or 5-fluorouracil in pancreatic or colorectal cancer cell lines, respectively, are limited. Further research is warranted to explore these potential combinations.

Mechanisms of Synergism

The synergistic anticancer effects of this compound in combination with chemotherapy drugs are attributed to its modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of STAT3 Signaling Pathway

This compound has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and drug resistance. By inhibiting STAT3, this compound can render cancer cells more susceptible to the cytotoxic effects of chemotherapy.

STAT3_Inhibition_by_Arctigenin Arctigenin This compound STAT3 STAT3 Arctigenin->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Apoptosis Apoptosis STAT3->Apoptosis Chemotherapy Chemotherapy (e.g., Paclitaxel) Chemotherapy->Apoptosis

Caption: this compound inhibits STAT3, enhancing chemotherapy-induced apoptosis.

Downregulation of Survivin Expression

In combination with cisplatin, this compound has been observed to significantly decrease the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[2] Downregulation of survivin promotes apoptosis and enhances the chemosensitivity of cancer cells.

Survivin_Downregulation Arctigenin This compound Combination Combination Arctigenin->Combination Cisplatin Cisplatin Cisplatin->Combination Survivin Survivin Combination->Survivin Apoptosis Apoptosis Survivin->Apoptosis

Caption: this compound and Cisplatin downregulate survivin to induce apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the synergistic effects of drug combinations.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, the chemotherapy drug, or the combination of both for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are determined from the dose-response curves. The Combination Index (CI) is calculated using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

MTT_Assay_Workflow A Seed Cells (96-well plate) B Drug Treatment (24-72h) A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance (570 nm) E->F G Data Analysis (IC50, CI) F->G Apoptosis_Assay_Workflow A Drug-Treated Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & Propidium Iodide (PI) C->D E Incubate (15 min, RT, Dark) D->E F Flow Cytometry Analysis E->F Western_Blot_Workflow A Protein Extraction from Treated Cells B SDS-PAGE (Protein Separation) A->B C Protein Transfer (to PVDF membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL) F->G

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Arctigenin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like (-)-Arctigenin are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, reinforcing a culture of safety and responsible chemical management.

This compound is a lignan with known biological activities that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. While some safety data sheets (SDS) indicate it is not classified as a hazardous substance, others suggest it may cause skin, eye, and respiratory irritation[2][3][4]. Due to these potential hazards and its environmental toxicity, this compound must be handled with care and disposed of as hazardous chemical waste.

Key Safety and Hazard Information
PropertyValueSource
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects
Precautionary Statements P273: Avoid release to the environment; P501: Dispose of contents/container to an approved waste disposal plant
Storage Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.
Standard Operating Protocol for this compound Disposal

1. Personal Protective Equipment (PPE): Before handling this compound, ensure all personnel are equipped with the appropriate PPE. This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-resistant protective gloves.

  • Body Protection: An impervious lab coat or clothing.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust formation.

All handling should be performed in a well-ventilated area or under a chemical fume hood.

2. Waste Collection:

  • Solid Waste: Collect pure this compound powder and any contaminated solids (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container. The container must be sealable and appropriate for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Under no circumstances should this compound or its solutions be disposed of down the drain .

  • Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. List the concentration of all constituents.

3. Spill Management Protocol: In the event of a spill, immediate and proper cleanup is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the area.

  • Containment: Prevent the spill from spreading or entering any drains or water courses.

  • Absorption: For liquid spills, cover the area with a finely-powdered, inert absorbent material such as diatomite or a universal binder.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Scrub the spill surface and any contaminated equipment with alcohol.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in the hazardous waste container.

4. Final Disposal Procedure: The final disposal of this compound waste must be conducted in compliance with all federal, state, and local regulations.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through an approved and licensed waste disposal contractor. The material must be taken to an approved waste disposal plant.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step decision-making process for the proper disposal of this compound and associated materials.

This compound Disposal Workflow cluster_start Start: Handling this compound cluster_waste_streams Waste Segregation cluster_collection Waste Collection & Containment cluster_final_disposal Final Disposal start Identify Waste Type solid_waste Solid Waste (Powder, Contaminated Labware) start->solid_waste Solid liquid_waste Liquid Waste (Solutions) start->liquid_waste Liquid spill_waste Spill Cleanup Materials start->spill_waste Spill collect_solid Place in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_spill Place in Labeled Solid Hazardous Waste Container spill_waste->collect_spill seal_container Securely Seal Container collect_solid->seal_container collect_liquid->seal_container collect_spill->seal_container store_waste Store in Designated Secure Area seal_container->store_waste dispose Dispose via Approved Waste Disposal Service store_waste->dispose

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Arctigenin
Reactant of Route 2
(-)-Arctigenin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。